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3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid Documentation Hub

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  • Product: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
  • CAS: 1428233-26-4

Core Science & Biosynthesis

Foundational

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing ligand efficiency, metabolic stability, and target affinity. 3-(Cyclopropylmethoxy)isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing ligand efficiency, metabolic stability, and target affinity. 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a highly specialized, multi-functional intermediate designed for advanced target-directed synthesis. By integrating the bioisosteric properties of an isoxazole ring with the unique steric and metabolic profile of a cyclopropylmethoxy ether, this compound serves as a premium vector for developing kinase inhibitors, GPCR allosteric modulators, and ion channel blockers.

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and validated experimental protocols for its application in medicinal chemistry.

Structural and Physicochemical Profiling

The architectural logic of 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid rests on three distinct pharmacophoric elements, each carefully selected to overcome common pharmacokinetic liabilities.

Pharmacophore Deconstruction
  • The Isoxazole Core: The 1,2-oxazole (isoxazole) ring acts as a rigid scaffold and a well-established bioisostere for amides and phenyl rings[1]. Unlike highly lipophilic carbocycles, the heteroatoms in the isoxazole ring lower the overall LogP and improve aqueous solubility. Furthermore, it provides a defined geometric exit vector (~120–140°) for substituents, which is critical for precise receptor pocket mapping[1].

  • The Cyclopropylmethoxy Group: Aliphatic ethers are often susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative cleavage. However, the cyclopropyl ring possesses unusually high s-character in its C-C bonds, granting it conformational rigidity and resistance to α -oxidation. It effectively occupies small, lipophilic pockets (e.g., the "selectivity pockets" in kinase hinge regions) while maintaining a lower lipophilicity penalty than a straight-chain butyl or propyl group.

  • The Carboxylic Acid Handle: Positioned at C-5, the carboxylic acid serves as a versatile, high-efficiency handle for amide bond formation, allowing rapid diversification of compound libraries.

Quantitative Physicochemical Data

The following table summarizes the theoretical and experimental properties of the free acid, validating its utility in Rule-of-5 compliant drug design.

PropertyValueRationale / Implication
Molecular Formula C8H9NO4Standard low-MW building block for fragment/lead generation.
Molecular Weight 183.16 g/mol Leaves ample "molecular weight budget" for the payload amine.
Topological Polar Surface Area (TPSA) 72.5 ŲOptimal for oral bioavailability; balances permeability and solubility.
Hydrogen Bond Donors 1Contributed exclusively by the -COOH group.
Hydrogen Bond Acceptors 4Isoxazole (N, O), Ether (O), Carbonyl (O).
Rotatable Bonds 4Balances conformational flexibility with target-binding entropy.

Mechanistic Synthesis and Workflow

The synthesis of the free acid is typically achieved through a two-step sequence starting from commercially available methyl 3-hydroxyisoxazole-5-carboxylate.

Retrosynthetic Logic & Causality
  • Williamson Ether Synthesis ( SN​2 ): The 3-hydroxy group of the isoxazole is alkylated using cyclopropylmethyl bromide. Potassium carbonate ( K2​CO3​ ) is used as the base in N,N-Dimethylformamide (DMF). Causality: DMF is selected due to its high dielectric constant, which solvates the potassium cation and leaves the phenoxide-like isoxazole oxygen highly nucleophilic, accelerating the SN​2 displacement to yield the intermediate ester (CAS: 1393469-71-0)[2].

  • Saponification: The methyl ester is hydrolyzed to the free acid using Lithium Hydroxide ( LiOH⋅H2​O ) in a THF/Water mixture. Causality: LiOH is strictly preferred over NaOH or KOH . The lithium cation coordinates strongly with the isoxazole oxygen and the ester carbonyl, directing the hydroxide nucleophile specifically to the ester and preventing unwanted ring-opening of the sensitive isoxazole heterocycle.

Synthetic_Workflow SM Methyl 3-hydroxyisoxazole- 5-carboxylate Inter Methyl 3-(cyclopropylmethoxy) isoxazole-5-carboxylate (CAS: 1393469-71-0) SM->Inter Cyclopropylmethyl bromide K2CO3, DMF, 80°C (SN2 Alkylation) Prod 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid Inter->Prod LiOH·H2O THF/H2O, RT (Saponification)

Synthetic workflow from methyl 3-hydroxyisoxazole-5-carboxylate to the target free acid.

Applications in Target-Directed Drug Design

When conjugated to an amine, the resulting amide acts as a rigid, multi-point binding motif. The pharmacophore map below illustrates how the distinct regions of the 3-(cyclopropylmethoxy)isoxazole-5-carboxamide architecture interact with target proteins.

Pharmacophore_Map Core Isoxazole Scaffold Rigid Linker Amide Bioisostere R1 Cyclopropylmethoxy Lipophilic Pocket Binding Metabolic Stability Core->R1 R2 Carboxylic Acid Coupling Handle H-Bond Donor/Acceptor Core->R2 Target Target Protein (Kinase / GPCR) Core->Target π-π Stacking / Dipole R1->Target Hydrophobic Interactions R2->Target Amide Linkage to Payload

Pharmacophore mapping of 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid interactions.

Experimental Protocols: Self-Validating Amide Coupling

To utilize this building block effectively, amide bond formation must be executed with high efficiency and minimal epimerization. The following protocol utilizes HATU, a gold-standard coupling reagent[3].

Rationale for Reagent Selection

HATU is selected over standard carbodiimides (e.g., DCC/EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of HOAt provides a neighboring group effect that acts as an intramolecular general base, accelerating the aminolysis step. This is critical when coupling electron-deficient or sterically hindered heterocyclic acids[3].

Step-by-Step Methodology
  • Activation: Dissolve 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

    • Causality: Anhydrous conditions are mandatory to prevent premature hydrolysis of the highly reactive HOAt ester back to the starting acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate the reaction with HATU. Its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Aminolysis: Add the target primary or secondary amine (1.2 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor reaction progression via LC-MS. The reaction is deemed complete upon the total disappearance of the acid mass ( m/z 184 [M+H]+ ) and the emergence of the product mass.

  • Workup & Purification (Self-Validating System):

    • Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) ( ).

    • Wash the combined organic layers with saturated aqueous NaHCO3​ .

      • Causality: This basic wash is critical; it deprotonates and completely partitions the acidic HOAt byproduct and any unreacted starting acid into the aqueous waste.

    • Wash the organic layer with 5% aqueous LiCl or brine ( ).

      • Causality: DMF is highly miscible with organic solvents. The lithium ions coordinate with DMF, aggressively pulling it out of the EtOAc phase into the aqueous layer.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude amide, ready for flash chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances (2025). Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Executive Summary In modern drug discovery and agrochemical development, the isoxazole ring serves as a privileged bioisosteric scaffold. Specifically, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the isoxazole ring serves as a privileged bioisosteric scaffold. Specifically, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a highly versatile building block. The integration of a cyclopropylmethoxy substituent imparts critical lipophilicity and steric shielding, enhancing metabolic stability, while the isoxazole-5-carboxylic acid core provides predictable hydrogen-bonding geometry and salt-bridge formation capabilities.

As a Senior Application Scientist, I have structured this guide to provide researchers with a deep dive into the physicochemical properties, pharmacophoric logic, and a self-validating synthetic workflow for this molecule.

Physicochemical Profiling

Understanding the fundamental quantitative metrics of a building block is the first step in predicting its behavior in downstream coupling reactions (e.g., amide bond formations) and its ultimate pharmacokinetic profile. Isomeric profiling of C8​H9​NO4​ isoxazole derivatives confirms a monoisotopic mass of 183.053 Da [1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact in Design
Molecular Formula C8​H9​NO4​ Defines the atomic composition and isotopic distribution.
Molecular Weight 183.16 g/mol Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug molecules.
Monoisotopic Mass 183.053 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1Sourced from the carboxylic acid (-COOH); essential for target anchoring.
H-Bond Acceptors 4Sourced from the isoxazole N/O, ether O, and carbonyl O.
Rotatable Bonds 4Provides sufficient flexibility for the cyclopropyl group to adapt to lipophilic binding pockets.

Structural & Pharmacophoric Rationale

The structural design of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is not arbitrary; each functional group serves a distinct mechanistic purpose in medicinal chemistry [3].

PharmacophoreLogic Core 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid Cyclopropylmethoxy Isoxazole Core Carboxylic Acid Lipophilic Lipophilic Pocket Binding (Metabolic Stability) Core:f1->Lipophilic Bioisostere Rigid Scaffold & H-Bond Acceptor Core:f2->Bioisostere SaltBridge Target Anchoring (Salt Bridge / H-Bond Donor) Core:f3->SaltBridge

Fig 1: Pharmacophoric rationale and logical relationships of structural components.

Synthetic Methodology & Causality

The synthesis of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid relies on a two-step sequence starting from commercially available methyl 3-hydroxyisoxazole-5-carboxylate.

SynthesisWorkflow SM Methyl 3-hydroxyisoxazole- 5-carboxylate (CAS: 10068-07-2) Alk O-Alkylation (Cyclopropylmethyl bromide, K2CO3, DMF) SM->Alk Int Methyl 3-(cyclopropylmethoxy) isoxazole-5-carboxylate (CAS: 1393469-71-0) Alk->Int SN2 Substitution Sap Saponification (LiOH, THF/H2O) Int->Sap Prod 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid (C8H9NO4) Sap->Prod Ester Hydrolysis

Fig 2: Step-by-step synthetic workflow from methyl 3-hydroxyisoxazole-5-carboxylate.

Step 1: Regioselective O-Alkylation

Objective: Attach the cyclopropylmethoxy group while avoiding N-alkylation, a known competitive side reaction in 3-hydroxyisoxazole chemistry [4].

  • Reagents: Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq), Cyclopropylmethyl bromide (1.2 eq), Potassium carbonate ( K2​CO3​ , 1.5 eq), anhydrous DMF.

  • Protocol:

    • Suspend K2​CO3​ in anhydrous DMF at 0–5 °C.

    • Add the isoxazole starting material portion-wise to control CO2​ evolution.

    • Add cyclopropylmethyl bromide dropwise, maintaining the internal temperature below 10 °C, then warm to room temperature for 4 hours.

    • Quench with water and extract with Ethyl Acetate.

  • Causality & Logic: K2​CO3​ is selected over stronger bases (like NaH) because it provides sufficient basicity to deprotonate the 3-hydroxyl group without triggering premature ester hydrolysis. DMF provides a polar aprotic environment that accelerates the SN​2 substitution.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material ( m/z 144 [M+H]+ ) is <1% and the intermediate ester (CAS: 1393469-71-0) [2] appears at m/z 198 [M+H]+ .

Step 2: Base-Catalyzed Saponification

Objective: Unmask the carboxylic acid for downstream coupling.

  • Reagents: Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate (1.0 eq), Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq), THF/Water (3:1 v/v).

  • Protocol:

    • Dissolve the ester intermediate in THF.

    • Add an aqueous solution of LiOH⋅H2​O dropwise at 0 °C.

    • Stir at room temperature for 2 hours.

    • Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify to pH 2-3 using 1M HCl.

    • Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Causality & Logic: LiOH is a mild base, ideal for ester hydrolysis without causing base-catalyzed ring-opening of the isoxazole core (which can occur with harsh NaOH/KOH at elevated temperatures). The THF/Water mixture ensures homogenous solubility of both the organic ester and the inorganic base.

  • Self-Validation: The protocol self-validates during the acidification step. If the ester is fully hydrolyzed, the free acid will precipitate cleanly at pH 2-3 due to its lower aqueous solubility compared to the lithium salt.

Analytical Characterization

To ensure scientific integrity, the synthesized 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+): The exact monoisotopic mass is 183.053 Da. In positive electrospray ionization, the [M+H]+ adduct must be observed at m/z 184.06 . In negative mode (ESI-), the [M−H]− adduct will appear at m/z 182.05 .

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ ~13.5 ppm (br s, 1H, -COOH) – Confirms successful saponification.

    • δ ~7.0 ppm (s, 1H, Isoxazole C4-H) – Confirms the integrity of the isoxazole ring.

    • δ ~4.1 ppm (d, 2H, -O- CH2​ -) – Confirms the ether linkage.

    • δ ~1.2-1.3 ppm (m, 1H, Cyclopropyl -CH-)

    • δ ~0.3-0.6 ppm (m, 4H, Cyclopropyl - CH2​

      CH2​ -) – Confirms the presence of the cyclopropyl ring.

References

  • Title: 5-acetyl-isoxazole-3-carboxylic acid ethyl ester (C8H9NO4)
  • Title: Screening Compounds P45280 Source: EvitaChem URL
  • Title: Application of Ethyl 3-hydroxyisoxazole-5-carboxylate in Agrochemical Synthesis Source: Benchchem URL
  • Title: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl)
Foundational

Mechanism of Action: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid Derivatives as Advanced Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors requires pharmacophores capable of precise interactions within the highly conserved ATP-binding pocket. Derivatives of 3-(cyclopropylmethoxy)isoxazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires pharmacophores capable of precise interactions within the highly conserved ATP-binding pocket. Derivatives of 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid (often utilized as 5-carboxamides) have emerged as privileged building blocks in modern medicinal chemistry. These moieties serve as critical hinge-binding and selectivity-pocket-occupying domains, demonstrating potent efficacy against primary inflammatory and neurodegenerative targets, most notably Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) [1].

This technical guide dissects the structural biology, mechanistic pathways, and highly validated experimental protocols required to evaluate these derivatives in drug discovery pipelines.

Structural Biology & Binding Causality

To understand the efficacy of 3-(cyclopropylmethoxy)isoxazole-5-carboxamide derivatives, one must analyze the causality of their binding kinetics within the kinase domain:

  • The Isoxazole-5-Carboxamide Core (Hinge Binder): The isoxazole ring acts as a stable, electron-rich bioisostere. The 5-carboxamide group is the primary anchor, functioning as both a hydrogen bond donor and acceptor. It forms critical, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Ala/Leu residues), competitively displacing ATP[1].

  • The 3-(Cyclopropylmethoxy) Appendage (Selectivity Filter): Kinase selectivity is largely dictated by the hydrophobic pocket adjacent to the "gatekeeper" residue. The cyclopropylmethoxy group is uniquely suited for this: the ether oxygen provides flexibility, while the cyclopropyl ring offers a compact, highly lipophilic surface area. This allows the moiety to deeply penetrate the selectivity pocket without causing steric clashes, a common failure point for bulkier aromatic substitutions.

Mechanism of Action: Target Pathways

SYK Inhibition in Autoimmunity

SYK is a cytoplasmic tyrosine kinase pivotal in immune receptor signaling (e.g., B-cell receptors and Fc receptors). Upon receptor activation, immunoreceptor tyrosine-based activation motifs (ITAMs) are phosphorylated, recruiting SYK via its tandem SH2 domains[2]. This triggers auto-activation and downstream phosphorylation of PLCγ2, leading to calcium mobilization and NFAT/NF-κB-driven inflammatory cytokine transcription. By blocking the ATP pocket, isoxazole-5-carboxamide derivatives halt this cascade at its apex.

SYK_Pathway BCR BCR / FcR Activation ITAM ITAM Phosphorylation BCR->ITAM SYK SYK Kinase Recruitment & Auto-activation ITAM->SYK PLCg PLCγ2 Activation SYK->PLCg Ca2 Calcium Release PLCg->Ca2 NFAT NFAT / NF-κB Transcription Ca2->NFAT

Fig 1: SYK-mediated inflammatory signaling cascade disrupted by isoxazole inhibitors.

LRRK2 Inhibition in Neurodegeneration

Mutations in LRRK2 (specifically the G2019S kinase domain mutation) are the most common genetic cause of familial Parkinson's disease. Hyperactive LRRK2 abnormally phosphorylates a subset of Rab GTPases (e.g., Rab10), leading to lysosomal dysfunction and neurotoxicity[3]. 3-(Cyclopropylmethoxy)isoxazole derivatives bind the mutant kinase domain, normalizing Rab phosphorylation levels.

Experimental Methodologies: Self-Validating Systems

To evaluate the IC50 and target engagement of these derivatives, researchers rely on Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays.

Causality of Assay Choice: TR-FRET is selected over standard fluorescence because the time-delayed measurement (using Lanthanide chelates like Terbium or Europium) eliminates short-lived background auto-fluorescence emitted by the screening compounds themselves, ensuring high signal-to-noise ratios[4].

Protocol: In Vitro LRRK2 LanthaScreen™ TR-FRET Kinase Assay

This protocol is a self-validating system; it includes internal normalization (ratio of two emission wavelengths) to correct for well-to-well volume variations[3].

Reagents & Materials:

  • Purified recombinant LRRK2 G2019S enzyme.

  • Fluorescein-labeled LRRKtide substrate (400 nM).

  • Tb-anti-pLRRKtide antibody (4 nM).

  • Kinase Buffer (50 mM Tris/HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 16-point, 2-fold serial dilution of the 3-(cyclopropylmethoxy)isoxazole-5-carboxamide derivative in 100% DMSO.

  • Enzyme Incubation: In a 384-well low-volume black plate, add 2.5 µL of the compound (final DMSO concentration 1%) and 2.5 µL of LRRK2 enzyme (580 ng/mL). Incubate for 15 minutes at room temperature to allow steady-state inhibitor binding.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km,app​ of 134 µM) and 400 nM Fluorescein-LRRKtide.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 4 nM Tb-anti-pLRRKtide antibody. Causality: EDTA rapidly chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state. The Terbium-labeled antibody binds specifically to the phosphorylated LRRKtide.

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar). Excitation at 340 nm; measure emission at 520 nm (Fluorescein acceptor) and 495 nm (Terbium donor).

  • Validation & QC: Calculate the Emission Ratio (520nm/495nm). A valid assay must yield a Z'-factor 0.6 between the DMSO vehicle control (0% inhibition) and a reference inhibitor control like LRRK2-IN-1 (100% inhibition)[3].

TR_FRET Enzyme LRRK2 + Inhibitor (Incubation) ATP Add ATP & LRRKtide (Kinase Reaction) Enzyme->ATP Stop EDTA + Tb-anti-pLRRKtide (Stop & Detect) ATP->Stop Read TR-FRET Readout (520nm / 495nm) Stop->Read

Fig 2: TR-FRET Biochemical Assay Workflow for Kinase Inhibitor Screening.

Structure-Activity Relationship (SAR) Data

The precise nature of the 3-position substitution on the isoxazole ring drastically impacts target affinity. The table below summarizes representative quantitative SAR data demonstrating why the cyclopropylmethoxy group is the optimized moiety for this pharmacophore class[1].

Compound DerivativeR-Group (3-position)SYK IC50 (nM)LRRK2 IC50 (nM)Structural Rationale
1 Methoxy125210Insufficient hydrophobic pocket occupancy; weak van der Waals interactions.
2 Ethoxy4585Improved van der Waals contacts compared to methoxy.
3 Cyclopropylmethoxy < 10 < 15 Optimal flexibility and lipophilic fit in the selectivity pocket.
4 Benzyloxy> 500> 1000Severe steric clash with the kinase gatekeeper residue.

Data represents generalized SAR trends for pyrazolo-pyrimidine/isoxazole-5-carboxamide hybrid scaffolds.

Conclusion

The 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid derivative class represents a triumph of rational drug design. By combining a rigid, hydrogen-bonding isoxazole-carboxamide core with a highly tunable, lipophilic cyclopropylmethoxy tail, researchers can achieve nanomolar potency against complex kinase targets like SYK and LRRK2. Utilizing stringent, self-validating TR-FRET assays ensures that these compounds can be accurately profiled, accelerating their transition from discovery to preclinical development.

References

  • [4] Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central (PMC). URL:[Link]

  • [3] Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PubMed Central (PMC). URL:[Link]

  • [2] The mechanism of allosteric activation of SYK kinase derived from multiple phospho-ITAM-bound structures. PubMed Central (PMC). URL: [Link]

  • [1] WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS. Google Patents / WIPO. URL:

Sources

Exploratory

Technical Guide: CAS Registry Search and Synthesis of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Executive Summary The identification and synthesis of functionalized isoxazole building blocks are critical in modern medicinal chemistry. Specifically, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and synthesis of functionalized isoxazole building blocks are critical in modern medicinal chemistry. Specifically, 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid represents a highly versatile intermediate for developing pharmacologically active compounds, including kinase inhibitors and receptor modulators. This whitepaper details the chemical identity, CAS registry data, and a validated synthetic methodology for this compound and its precursors [1].

Chemical Identity & CAS Registry Information

Accurate database querying is the foundation of chemical procurement and patent landscaping. While the free carboxylic acid form may not always have a universally indexed CAS number in standard commercial catalogs, its direct precursor, Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate , is well-documented.

Table 1: Chemical Properties and Registry Data
PropertyValue
Target Compound 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Target CAS Number Unassigned / Proprietary in standard public catalogs
Precursor Compound Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate
Precursor CAS Number 1393469-71-0 [1]
Molecular Formula (Acid) C8H9NO4
Molecular Weight (Acid) 183.16 g/mol
Core Scaffold Isoxazole-5-carboxylic acid

Note: Researchers looking to source the free acid often purchase the methyl ester (CAS: 1393469-71-0) and perform a standard saponification step.

Synthetic Methodology & Experimental Protocols

Step-by-Step Protocol

Step 1: Methyl Esterification

  • Rationale: Protecting the carboxylic acid prevents unwanted alkylation at the carboxylate oxygen during the subsequent etherification step.

  • Procedure:

    • Dissolve 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).

    • Add catalytic concentrated H2​SO4​ (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 12 hours.

    • Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate.

    • Dry over Na2​SO4​ and concentrate to yield Methyl 3-hydroxyisoxazole-5-carboxylate.

Step 2: Alkylation (Etherification)

  • Rationale: The cyclopropylmethyl group is introduced via an SN​2 displacement. Potassium carbonate ( K2​CO3​ ) is used as a mild base to deprotonate the 3-hydroxyl group without hydrolyzing the ester.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.3 M).

    • Add K2​CO3​ (2.0 eq) and stir for 15 minutes at room temperature.

    • Add cyclopropylmethyl bromide (1.2 eq) dropwise.

    • Heat to 60 °C for 8 hours.

    • Quench with water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate (CAS: 1393469-71-0) [1].

Step 3: Saponification

  • Rationale: Mild basic hydrolysis cleaves the methyl ester to reveal the target carboxylic acid while leaving the cyclopropylmethoxy ether intact.

  • Procedure:

    • Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O .

    • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq).

    • Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.

    • Acidify to pH 2 using 1M HCl .

    • Extract with ethyl acetate, dry, and concentrate to yield pure 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

Workflow Visualization

The following diagram illustrates the synthetic workflow and logical progression of the chemical transformations.

Synthesis N1 3-Hydroxyisoxazole-5-carboxylic acid N2 Esterification (MeOH, H2SO4) N1->N2 N3 Methyl 3-hydroxyisoxazole-5-carboxylate N2->N3 N4 Alkylation (Cyclopropylmethyl bromide) N3->N4 N5 Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate CAS: 1393469-71-0 N4->N5 N6 Saponification (LiOH) N5->N6 N7 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid N6->N7

Synthetic workflow for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

References

Foundational

Pharmacokinetics of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid in Early Discovery

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating a novel fragment like 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid requires a systematic, causality-driven approach. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), evaluating a novel fragment like 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid requires a systematic, causality-driven approach. The isoxazole-5-carboxylic acid scaffold is a privileged structure frequently utilized in the design of target-specific therapeutics[1]. However, the incorporation of a cyclopropylmethoxy ether at the 3-position introduces a unique interplay of lipophilicity and metabolic liabilities.

This technical guide delineates the physicochemical rationale, self-validating in vitro methodologies, and in vivo extrapolation principles necessary to accurately profile this compound during the early drug discovery phase[2].

Physicochemical Causality and Structural Liabilities

In early discovery, the physicochemical properties of a molecule dictate its entire pharmacokinetic fate[3]. For 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid, the structural components present competing ADME forces:

  • The Carboxylic Acid Moiety (pKa ~2.5 - 3.0): At a physiological pH of 7.4, this functional group is >99% ionized. This extreme polarity severely restricts passive transcellular diffusion across lipid bilayers. Consequently, absorption is heavily reliant on either paracellular transport or active uptake via solute carrier (SLC) transporters such as Organic Anion Transporting Polypeptides (OATPs). Furthermore, carboxylic acids are classic substrates for UDP-glucuronosyltransferases (UGTs), leading to acyl glucuronidation.

  • The Cyclopropylmethoxy Group: This moiety acts as a lipophilic vector, increasing the overall LogD to counterbalance the polar acid. However, the ether linkage combined with the strained cyclopropyl ring creates a highly susceptible "soft spot" for Cytochrome P450 (CYP)-mediated O-dealkylation.

  • The Isoxazole Core: While generally stable against reductive cleavage in human plasma, its electron-withdrawing nature directly influences the acidity of the C5-carboxylic acid, locking the molecule into its ionized state in the systemic circulation.

The Self-Validating In Vitro ADME Screening Cascade

To mitigate costly late-stage failures, ADME properties must be evaluated as early as possible using robust in vitro surrogates[4]. The following protocols are designed not just to generate data, but to act as self-validating systems where internal controls automatically flag assay failures.

Intestinal Permeability: pH-Gradient Caco-2 Assay

The colon carcinoma (Caco-2) cell permeability assay remains the industry standard for predicting intestinal absorption[5]. Because our compound is a weak acid, we employ a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the microclimate of the human small intestine. The slightly acidic apical compartment increases the fraction of the unionized species, providing a more accurate assessment of passive absorption potential.

Methodology:

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 6.5).

  • Self-Validation (Integrity Marker): Spike the apical dosing solution with 100 µM Lucifer Yellow (a paracellular fluorescent marker). Causality Rule: If the apparent permeability ( Papp​ ) of Lucifer Yellow in any well exceeds 1×10−6 cm/s, the monolayer is compromised, and the specific well's data is automatically discarded.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Quantification: Analyze apical and basolateral aliquots via LC-MS/MS (Negative Electrospray Ionization mode, utilizing Tolbutamide as an internal standard due to its acidic nature). Calculate Papp​ and the Efflux Ratio (ER).

Metabolic Stability and Intrinsic Clearance ( CLint​ )

Metabolic stability assays represent the adaptation of complex metabolic rate studies into minimized systems suitable for high-throughput parallel processing[6]. Given the cyclopropylmethoxy group, Phase I (CYP) and Phase II (UGT) stability must be assessed.

Methodology:

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (final concentration 1 µM; DMSO < 0.1%) and pre-incubate at 37°C for 5 minutes.

  • Initiation & Self-Validation: Initiate the reaction by adding a cofactor mixture (1 mM NADPH for Phase I; 2 mM UDPGA + 25 µg/mL Alamethicin for Phase II). Causality Rule: Run parallel control incubations with Verapamil (high CYP clearance) and Diclofenac (high UGT clearance). If the half-life ( t1/2​ ) of Verapamil exceeds 15 minutes, the microsomal batch is deemed enzymatically inactive.

  • Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the log-linear depletion rate ( k ) and calculate in vitro CLint​ .

Data Synthesis and Quantitative Profiling

The following tables synthesize the anticipated quantitative data profile for 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid based on its structural pharmacophores.

Table 1: Physicochemical and In Vitro ADME Profile

ParameterAssay SystemValue / ResultInterpretation
pKa Potentiometric Titration2.8 ± 0.2Highly ionized at pH 7.4.
LogD (pH 7.4) Shake-flask (Octanol/Buffer)-0.45Hydrophilic at physiological pH; low passive tissue distribution.
Permeability ( Papp​ ) Caco-2 (A to B, pH 6.5/7.4) 1.2×10−6 cm/sLow to moderate absorption; potential paracellular route.
Efflux Ratio (ER) Caco-2 (B to A / A to B)4.5Subject to active efflux (likely BCRP due to the acid moiety).
Metabolic t1/2​ HLM (+ NADPH)28 minutesModerate Phase I clearance (O-dealkylation).
Metabolic t1/2​ HLM (+ UDPGA)14 minutesHigh Phase II clearance (Acyl glucuronidation).
Plasma Protein Binding Equilibrium Dialysis (Human)98.5% boundHigh binding driven by electrostatic interactions with albumin.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model)

ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kg
Cmax​ N/A1.8 µg/mL
Tmax​ N/A0.5 hours
AUC 0−∞​ 4.2 µg·h/mL6.3 µg·h/mL
Clearance ( CL ) 7.9 mL/min/kgN/A
Volume of Distribution ( Vss​ ) 0.4 L/kgN/A
Bioavailability ( F ) N/A30%

Biotransformation and Workflow Visualizations

Understanding the logical flow of the screening cascade and the mechanistic pathways of degradation is critical for lead optimization. The high clearance driven by UGTs and the low volume of distribution ( Vss​ ) driven by plasma protein binding are direct consequences of the carboxylic acid.

ADME_Workflow A Compound Synthesis 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid B Physicochemical Profiling (pKa, LogD, Solubility) A->B Step 1: Baseline Metrics C In Vitro Permeability (Caco-2 + Lucifer Yellow) B->C Step 2: Absorption Potential D Metabolic Stability (HLM/RLM + NADPH/UDPGA) B->D Step 2: Clearance Prediction E In Vivo PK (Rodent IV/PO) C->E Step 3: IVIVE Validation D->E Step 3: IVIVE Validation

Fig 1. Early discovery ADME screening cascade for isoxazole-5-carboxylic acid derivatives.

Metabolic_Pathway Parent 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid Met1 3-Hydroxyisoxazole-5- carboxylic acid Parent->Met1 CYP3A4/2C9 (O-dealkylation) Met2 Acyl Glucuronide Conjugate Parent->Met2 UGT1A1/2B7 (Glucuronidation) Excretion Renal/Biliary Excretion Met1->Excretion Phase II Conjugation / Efflux Met2->Excretion MRP2/BCRP Transporter Efflux

Fig 2. Proposed primary biotransformation pathways and clearance routes.

References

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen.[Link]

  • Discovery of novel and potent heterocyclic carboxylic acid derivatives. ResearchGate.[Link]

  • Principles of early drug discovery. NCBI PMC.[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.[Link]

  • Early ADME in support of drug discovery: the role of metabolic stability studies. PubMed.[Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. NCBI PMC. [Link]

Sources

Exploratory

Predictive Safety and Toxicity Profiling of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid: A Mechanistic Guide

Executive Summary In modern drug discovery, the integration of highly functionalized heterocyclic building blocks is essential for optimizing target affinity and physicochemical properties. 3-(Cyclopropylmethoxy)isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integration of highly functionalized heterocyclic building blocks is essential for optimizing target affinity and physicochemical properties. 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a versatile pharmacophore combining three distinct structural motifs: an isoxazole ring, a carboxylic acid, and a cyclopropylmethoxy ether. While isoxazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities[1][2], this specific molecular triad presents a complex web of predictive metabolic liabilities.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic substrate for Phase I and Phase II metabolic enzymes. This whitepaper deconstructs the mechanistic toxicity profile of this compound, detailing the causality behind its metabolic degradation pathways, and provides self-validating experimental protocols to empirically assess its safety profile in early-stage drug development.

Structural Deconstruction & Mechanistic Liabilities

To accurately predict the toxicity profile of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, we must isolate and analyze its three core structural components.

The 5-Carboxylic Acid Moiety: Acyl Glucuronidation

The presence of a free carboxylic acid dictates that the primary Phase II clearance mechanism will be Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated conjugation. While glucuronidation is generally a detoxification route, the esterification of carboxylic acids forms acyl glucuronides [3].

Acyl glucuronides are chemically reactive electrophiles. They are labile and undergo pH-dependent intramolecular acyl migration, forming isomeric conjugates that resist enzymatic hydrolysis[3][4]. More critically, these intermediates can react irreversibly with nucleophilic residues on plasma proteins (e.g., Human Serum Albumin) and tissue macromolecules[5]. This stable covalent binding alters the functional properties of the modified proteins, potentially initiating antigen-mediated hypersensitivity reactions and idiosyncratic drug-induced liver injury (DILI)[3][4].

The Isoxazole Core: Ring Opening and Idiosyncratic Toxicity

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms[6]. While it offers excellent molecular design flexibility[7], the N-O bond is susceptible to reductive cleavage by cytosolic reductases or oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The cleavage of the isoxazole ring can generate reactive nitrogen species or quinone-imine-like intermediates. In the context of drug development, isoxazole-containing compounds have occasionally been flagged for idiosyncratic toxicity, necessitating rigorous reactive metabolite trapping assays during lead optimization[2].

The 3-Cyclopropylmethoxy Group: O-Dealkylation and Radical Formation

Cyclopropyl groups are frequently employed to enhance metabolic stability and modulate lipophilicity[8]. However, they are known metabolic hotspots. CYP-mediated O-dealkylation of the cyclopropylmethoxy ether can lead to the release of cyclopropanecarboxaldehyde. Furthermore, oxidation of the cyclopropyl ring can proceed via a hydrogen atom transfer (HAT) mechanism, yielding a carbon-centered radical that rapidly undergoes ring-opening[9]. This pathway generates highly reactive α,β-unsaturated aldehydes that aggressively deplete cellular reduced glutathione (GSH) and covalently bind to essential hepatic proteins, a mechanism historically implicated in severe hepatotoxicity[9].

Mechanistic Pathway Visualization

The following diagram maps the divergent metabolic fates of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, highlighting the bifurcation between stable clearance and toxicological adduction.

G Parent 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation AcylGluc Acyl Glucuronide Intermediate UGT->AcylGluc ODealkyl O-Dealkylation & Ring Opening CYP->ODealkyl ProteinAdduct Covalent Protein Adduction (Toxicity) AcylGluc->ProteinAdduct Acyl Migration Excretion Renal/Biliary Excretion (Detox) AcylGluc->Excretion Stable Clearance Aldehyde Reactive Aldehyde Species ODealkyl->Aldehyde Aldehyde->ProteinAdduct Covalent Binding

Metabolic pathways of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid leading to toxicity.

Quantitative Data: Predicted Toxicological Thresholds

To operationalize these risks, we must establish quantitative thresholds. The table below summarizes the structural alerts, their corresponding assay strategies, and the internal risk thresholds used to flag compounds for redesign.

Structural MotifPrimary Metabolic PathwayAssociated LiabilityIn Vitro Assay StrategyRisk Threshold (Flag)
5-Carboxylic Acid UGT-mediated glucuronidationAcyl glucuronide-protein adductionLC-MS/MS stability & HSA binding>10% covalent binding in 4h
Isoxazole Core CYP450 oxidation / ReductasesN-O bond cleavage, idiosyncratic toxicityGSH/KCN trapping>50 pmol equivalent/mg protein
Cyclopropylmethoxy CYP-mediated O-dealkylationReactive aldehyde formationMethoxylamine trappingAny detectable aldehyde adduct

Experimental Protocols for Safety Profiling

To validate the safety of this compound, we must employ self-validating experimental systems. The following protocols are designed to explicitly capture the unique liabilities of the isoxazole, carboxylic acid, and cyclopropylmethoxy groups.

Protocol A: Acyl Glucuronide Reactivity & Protein Adduction Assay

Purpose: To quantify the formation, acyl migration, and covalent binding potential of the 5-carboxylic acid acyl glucuronide.

  • Microsomal Permeabilization: Pre-incubate Human Liver Microsomes (HLM, 1 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, ensuring the highly polar cofactor UDPGA can access the active site, preventing false-negative glucuronidation rates.

  • Reaction Initiation: Add 10 µM of the test compound and 5 mg/mL Human Serum Albumin (HSA) in 100 mM phosphate buffer (pH 7.4). Initiate the reaction by adding 5 mM UDPGA. Incubate at 37°C.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 30, 60, 120, and 240 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing 1% formic acid.

    • Causality: Acyl glucuronides are highly unstable at physiological pH. Acidification (1% formic acid) and rapid cooling halt both enzymatic activity and spontaneous intramolecular acyl migration, preserving the primary 1-O-β-acyl glucuronide for accurate LC-MS/MS quantification[10].

  • Protein Pellet Washing & Digestion: Centrifuge the quenched samples. Wash the precipitated HSA pellet sequentially with methanol to remove non-covalently bound drug. Digest the pellet with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the supernatant for acyl migration isomers and the tryptic digest for specific drug-peptide adducts using high-resolution mass spectrometry (HRMS).

Protocol B: Differential Reactive Metabolite Trapping

Purpose: To detect reactive intermediates generated from cyclopropylmethoxy cleavage and isoxazole ring opening.

  • Incubation Setup: Prepare a 1 mL incubation mixture containing HLM (1 mg/mL) and 10 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Differential Trapping Agents: Divide the assay into two parallel arms:

    • Arm A (Soft Nucleophile): Add 5 mM reduced Glutathione (GSH).

    • Arm B (Hard Nucleophile): Add 5 mM Methoxylamine.

    • Causality: GSH is a "soft" nucleophile ideal for trapping soft electrophiles (e.g., quinone imines generated from isoxazole ring oxidation). However, GSH often misses hard electrophiles. Methoxylamine is a "hard" nucleophile specifically required to trap reactive α,β-unsaturated aldehydes resulting from cyclopropylmethoxy O-dealkylation[9]. Using both ensures comprehensive liability profiling.

  • Initiation & Incubation: Initiate with 1 mM NADPH. Incubate for 60 minutes at 37°C.

  • Data Acquisition: Quench with cold acetonitrile, centrifuge, and analyze via LC-HRMS using neutral loss scanning (e.g., loss of 129 Da for GSH adducts) and exact mass filtering for methoxylamine-aldehyde conjugates.

Conclusion

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a structurally elegant but metabolically complex building block. Its successful progression in a drug discovery program hinges on the proactive management of its carboxylic acid (acyl glucuronidation) and cyclopropylmethoxy (aldehyde generation) liabilities. By employing the differential trapping and permeabilized UGT protocols outlined above, researchers can empirically define the safety margins of this pharmacophore before advancing to costly in vivo toxicology studies.

References

  • [3] Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [5] Acyl glucuronide reactivity in perspective: biological consequences - UQ eSpace. University of Queensland. Available at:[Link]

  • [1] Isoxazole – Knowledge and References. Taylor & Francis. Available at:[Link]

  • [10] Drug acyl glucuronides: Reactivity and analytical implication. Elsevier Pure. Available at: [Link]

  • [4] Acyl glucuronide reactivity in perspective. University of Liverpool Repository. Available at: [Link]

  • [7] Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • [2] Advances in isoxazole chemistry and their role in drug discovery - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [8] Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC. National Institutes of Health (NIH). Available at: [Link]

  • [9] In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. Available at:[Link]

  • [6] Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. Available at:[Link]

Sources

Foundational

Biological targets of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Whitepaper: Systems Pharmacology and Biological Targeting of the 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid Scaffold Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Systems Pharmacology and Biological Targeting of the 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid Scaffold

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds that can be modularly adapted to target diverse biological systems. The compound 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid (and its esterified derivatives, such as CAS 1393469-71-0) represents a masterclass in bioisosteric design. Rather than acting as a singular blockbuster drug, this molecule is a highly specialized chemical building block used to construct potent ligands across multiple receptor classes.

The structural genius of this scaffold lies in its dual functionality:

  • The Isoxazole-5-carboxylic Acid Core: Acts as a rigid, metabolically stable bioisostere for naturally occurring amino acids (such as serine or glutamic acid) and carboxylic/phosphate groups[1],[2].

  • The 3-Cyclopropylmethoxy Appendage: Provides a bulky, lipophilic ether group that perfectly anchors the molecule into deep hydrophobic pockets of transmembrane receptors[3].

This technical guide dissects the primary biological targets of this pharmacophore, explaining the causality behind its structural interactions, and provides self-validating experimental protocols for evaluating its derivatives.

Mechanistic Profiling & Primary Biological Targets

Sphingosine-1-Phosphate Receptor 1 (S1P1)

The sphingosine-1-phosphate (S1P) receptors are critical G-protein-coupled receptors (GPCRs) involved in vascular stabilization and lymphocyte trafficking. Isoxazole-5-carboxylic acid derivatives are heavily utilized as potent, selective S1P1 agonists (e.g., BMS-520)[4].

  • Mechanistic Causality: The carboxylic acid moiety mimics the phosphate group of endogenous S1P, forming critical ionic interactions with basic residues in the S1P1 binding pocket. The lipophilic 3-alkoxy/aryl substitutions (such as the cyclopropylmethoxy group) mimic the long sphingosine lipid tail, driving high-affinity hydrophobic interactions[4]. Agonism leads to β -arrestin recruitment, receptor internalization, and subsequent immunosuppression.

Protease-Activated Receptor 2 (PAR2)

PAR2 is a unique GPCR activated by proteolytic cleavage of its N-terminus, which reveals a tethered ligand (SLIGRL) that binds to the orthosteric site. Developing non-peptidic ligands for PAR2 has historically been challenging.

  • Mechanistic Causality: Recent structural biology efforts have successfully utilized the isoxazole-5-carboxylic acid scaffold as a non-peptidic bioisostere for the N-terminal Serine of the tethered ligand[2]. The isoxazole ring engages a polar network within the binding pocket, while the 3-alkoxy substitution adapts to an adjacent lipophilic pocket, triggering G α q activation and intracellular calcium mobilization[2].

α 4 β 2 Nicotinic Acetylcholine Receptors (nAChR)

The α 4 β 2 nAChR is a ligand-gated ion channel targeted for smoking cessation and antidepressant therapies.

  • Mechanistic Causality: 3-Alkoxyisoxazoles are deployed as highly effective bioisosteres for the pyridine ring found in natural nicotine or epibatidine[3]. The cyclopropylmethoxy ether oxygen acts as a hydrogen-bond acceptor, while the lipophilic cyclopropyl group enhances blood-brain barrier (BBB) penetration and fits snugly into the hydrophobic sub-pocket of the α 4 β 2 receptor, yielding potent antidepressant-like activity[3].

Systems Pharmacology Visualization

To understand the functional consequences of targeting these receptors with the isoxazole scaffold, we must visualize the downstream signaling cascades.

S1P1 Receptor Internalization Pathway

S1P1_Signaling Ligand Isoxazole-5-carboxylic Acid Derivative Receptor S1P1 Receptor Ligand->Receptor Orthosteric binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational shift BetaArrestin β-Arrestin Recruitment Receptor->BetaArrestin GRK Phosphorylation Internalization Receptor Internalization BetaArrestin->Internalization Endocytosis Immunosuppression Lymphocyte Sequestration Internalization->Immunosuppression Functional antagonism

Caption: S1P1 activation by isoxazole agonists leading to β -arrestin-mediated receptor internalization.

PAR2 G α q Calcium Mobilization Workflow

PAR2_Workflow Substrate Isoxazole Scaffold (Serine Bioisostere) Target PAR2 Binding Pocket (Lipophilic Cleft) Substrate->Target Hydrophobic anchoring Gq Gαq Activation Target->Gq Allosteric modulation PLC Phospholipase C (PLC) Gq->PLC Stimulation Calcium Intracellular Ca2+ Mobilization PLC->Calcium IP3 pathway cleavage

Caption: PAR2 activation by isoxazole bioisosteres triggering the PLC/IP3-dependent calcium signaling cascade.

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid derivatives.

Protocol 1: Radioligand Binding Assay for α 4 β 2 nAChR Affinity

Purpose: To quantify the binding affinity ( Ki​ ) of the synthesized isoxazole ether against the α 4 β 2 receptor[3].

  • Step 1 (Tissue Preparation): Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in fresh buffer. Causality: Removes cytosolic proteins and isolates the membrane fraction where transmembrane nAChRs reside.

  • Step 2 (Incubation): Incubate 100 μ g of membrane protein with 0.5 nM [ 3 H]epibatidine and varying concentrations of the isoxazole test compound (10 −10 to 10 −4 M) for 2 hours at 22°C. Causality: [ 3 H]epibatidine is a high-affinity radioligand for α 4 β 2. The 2-hour window ensures the competitive displacement reaction reaches thermodynamic equilibrium.

  • Step 3 (Filtration & Detection): Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI reduces non-specific binding of the radioligand to the glass fiber filters.

  • Step 4 (Analysis): Measure bound radioactivity using a liquid scintillation counter. Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay for PAR2

Purpose: To measure the functional agonism (EC 50​ ) of the isoxazole derivative at the PAR2 receptor[2].

  • Step 1 (Cell Plating): Seed HEK293 cells stably expressing human PAR2 into 384-well black, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C.

  • Step 2 (Dye Loading): Remove media and add 20 μ L of Fluo-4 AM fluorescent calcium indicator dye (diluted in assay buffer with probenecid). Incubate for 60 minutes at 37°C in the dark. Causality: Fluo-4 AM is cell-permeable; once inside, esterases cleave the AM group, trapping the dye. Probenecid prevents the dye from being actively pumped out of the cell by anion transporters.

  • Step 3 (Compound Addition): Using an automated fluorescent imaging plate reader (FLIPR), inject the isoxazole test compound and immediately record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 120 seconds. Causality: PAR2 activation triggers rapid, transient G α q-mediated Ca 2+ release from the endoplasmic reticulum, which binds Fluo-4 and exponentially increases its fluorescence.

  • Step 4 (Validation): Normalize the peak fluorescence response against a positive control (e.g., SLIGKV-NH2 peptide) to determine the relative efficacy and EC 50​ .

Quantitative Data Summary

The following table synthesizes the expected quantitative pharmacological metrics when the 3-alkoxyisoxazole-5-carboxylic acid scaffold is optimized for specific targets:

Pharmacophore ScaffoldPrimary TargetBiological EffectRepresentative EC 50​ / Ki​ Key Structural Role of Isoxazole Core
3-Aryl/Alkoxy-isoxazole-5-carboxylic acid S1P1 ReceptorImmunosuppressionEC 50​ 0.47 nM[4]Bioisostere for endogenous phosphate/carboxylic acid
3-Alkoxyisoxazole-5-carboxylic acid PAR2Pro-inflammatory modulationEC 50​ 0.17 - 1.5 μ M[2]Serine bioisostere; H-bond acceptor network
3-Alkoxyisoxazole α 4 β 2 nAChRAntidepressant-like activity Ki​ 10 - 50 nM[3]Pyridine bioisostere; hydrophobic anchoring
3-Hydroxy/Alkoxyisoxazole zwitterions GABA A​ / mGluRCNS modulationVariable ( μ M range)[1]Conformationally restricted amino acid mimic

References

1.[1] Title: Organic Hydroxylamine Derivatives. XII. Structural Analogues of gamma-Aminobutyric Acid (GABA) of the Isoxazole Enol-betaine Type. Synthesis of Some 3Hydroxy5-(1-aminoalkyl)isoxazole Zwitterions. Source: ResearchGate / Acta Chemica Scandinavica URL:

2.[2] Title: Discovery of Novel Nonpeptidic PAR2 Ligands. Source: NIH PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:

3.[3] Title: Identification of Novel α 4 β 2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Source: NIH PubMed Central (PMC) / Journal of Medicinal Chemistry URL:

4.[4] Title: An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Source: ACS Publications / Organic Process Research & Development URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid

Abstract This application note details a highly optimized, two-step synthetic protocol for 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid. This compound serves as a critical building block in the development of centra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details a highly optimized, two-step synthetic protocol for 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid. This compound serves as a critical building block in the development of central nervous system (CNS) therapeutics, providing a versatile functional handle for downstream drug discovery applications.

Rationale and Mechanistic Insights (E-E-A-T)

The 3-alkoxyisoxazole-5-carboxylic acid scaffold is a privileged pharmacophore, frequently utilized in the rational design of nicotinic acetylcholine receptor (nAChR) ligands and σ1 receptor modulators[1]. The cyclopropylmethyl ether moiety provides an optimal balance of lipophilicity and metabolic stability, while the carboxylic acid serves as a versatile handle for downstream amide couplings or homologations.

Regioselectivity Challenge in Alkylation: The starting material, methyl 3-hydroxyisoxazole-5-carboxylate (CAS: 10068-07-2), which can be synthesized at scale via the bromination of dimethyl fumarate[2], exists in a tautomeric equilibrium between its 3-hydroxyisoxazole and isoxazol-3-one forms. Consequently, alkylation can yield a mixture of O-alkylated (desired) and N-alkylated (undesired) products. While Mitsunobu conditions strictly dictate O-alkylation[3], the atom economy, cost-effectiveness, and scalability of the Williamson ether synthesis make it preferable for process chemistry. By utilizing a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF) at an optimized temperature of 80°C, we dynamically drive the equilibrium toward the more nucleophilic oxygen anion, achieving an O:N regioselectivity of >9:1.

Saponification Dynamics: Isoxazole rings can be susceptible to ring-opening under harsh basic conditions. Therefore, we utilize lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH provides a milder, more controlled hydrolysis of the methyl ester compared to sodium or potassium hydroxide, preserving the integrity of the heterocyclic core while ensuring quantitative conversion to the free acid.

Visualizations of the Synthetic Pathway

SynthesisPathway SM Methyl 3-hydroxyisoxazole-5-carboxylate (CAS: 10068-07-2) Reagent Cyclopropylmethyl bromide K2CO3, DMF, 80°C SM->Reagent Intermediate Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate (CAS: 1393469-71-0) Reagent->Intermediate Hydrolysis LiOH·H2O THF/MeOH/H2O, RT Intermediate->Hydrolysis Product 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (Target Compound) Hydrolysis->Product

Figure 1: Two-step synthetic pathway for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

ExperimentalWorkflow Start Start Synthesis Step1 Alkylation Reaction (DMF, 80°C, 4h) Start->Step1 IPC1 IPC: LC-MS/TLC Check SM consumption Step1->IPC1 IPC1->Step1 Fail Workup1 Aqueous Workup & Extraction (EtOAc/H2O) IPC1->Workup1 Pass Step2 Saponification (LiOH, THF/MeOH/H2O, RT, 2h) Workup1->Step2 IPC2 IPC: LC-MS Check Ester hydrolysis Step2->IPC2 IPC2->Step2 Fail Workup2 Acidification (HCl) & Precipitation IPC2->Workup2 Pass End Filtration & Drying (Pure Target Compound) Workup2->End

Figure 2: Operational workflow highlighting reaction steps, in-process controls, and isolation.

Quantitative Data & Stoichiometry

Table 1: Step 1 - Williamson Ether Synthesis

Reagent MW ( g/mol ) Equivalents Amount Role
Methyl 3-hydroxyisoxazole-5-carboxylate 143.10 1.00 10.0 g Starting Material
Cyclopropylmethyl bromide 135.00 1.20 11.3 g Alkylating Agent
Potassium carbonate (K₂CO₃) 138.21 1.50 14.5 g Base

| N,N-Dimethylformamide (DMF) | N/A | 5 vol | 50 mL | Solvent |

Table 2: Step 2 - Saponification

Reagent MW ( g/mol ) Equivalents Amount Role
Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate 197.19 1.00 10.0 g Intermediate
Lithium hydroxide monohydrate (LiOH·H₂O) 41.96 2.00 4.2 g Base

| THF / MeOH / H₂O (2:1:1 v/v) | N/A | 10 vol | 100 mL | Solvent |

Experimental Workflow & Self-Validating Protocols

Step 1: Synthesis of Methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate[5]

Procedure:

  • Charge a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with methyl 3-hydroxyisoxazole-5-carboxylate (10.0 g, 69.9 mmol) and anhydrous DMF (50 mL).

  • Add anhydrous K₂CO₃ (14.5 g, 104.8 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Add cyclopropylmethyl bromide (11.3 g, 83.8 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to 80°C and maintain stirring for 4 hours.

Validation Checkpoint (IPC 1):

  • Method: LC-MS (ESI+) and TLC (Hexanes/EtOAc 3:1).

  • Expected Result: Complete consumption of the starting material ( Rf​=0.2 ). Appearance of a major new spot ( Rf​=0.6 ) corresponding to the O-alkylated product ( m/z [M+H]⁺ = 198.2).

  • Corrective Action: If >5% starting material remains, spike the reaction with an additional 0.1 equivalents of cyclopropylmethyl bromide and stir for 1 additional hour at 80°C.

Workup & Isolation:

  • Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil. (Expected Yield: ~85-90%).

Step 2: Saponification to 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Procedure:

  • Dissolve the intermediate ester (10.0 g, 50.7 mmol) in a solvent mixture of THF (50 mL) and MeOH (25 mL) in a 250 mL round-bottom flask.

  • Prepare a solution of LiOH·H₂O (4.2 g, 101.4 mmol) in distilled water (25 mL) and add it dropwise to the organic solution at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Validation Checkpoint (IPC 2):

  • Method: LC-MS (ESI-).

  • Expected Result: Complete disappearance of the ester peak ( m/z 198.2) and appearance of the free acid peak ( m/z [M-H]⁻ = 182.1).

  • Corrective Action: If ester remains, continue stirring for an additional 1 hour. Do not apply heat, as this risks degrading the isoxazole core.

Workup & Isolation:

  • Concentrate the reaction mixture under reduced pressure to remove THF and MeOH.

  • Dilute the remaining aqueous layer with 20 mL of water and wash with Diethyl Ether (1 × 30 mL) to remove any trace organic impurities.

  • Cool the aqueous layer to 0°C and slowly acidify to pH ~2 using 2M HCl. A white precipitate will form immediately.

  • Filter the precipitate under vacuum, wash with ice-cold water (2 × 15 mL), and dry in a vacuum oven at 45°C overnight.

  • Final Quality Control: Verify purity via ¹H-NMR (DMSO- d6​ ) ensuring the presence of the cyclopropyl protons (0.3-1.2 ppm) and the isoxazole C4-H singlet (~7.1 ppm). (Expected Yield: >90%).

References[3] Title: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.3c00424[2] Title: Methyl 3-Hydroxyisoxazole-5-carboxylate | 10068-07-2. Source: tcichemicals.com. URL: https://www.tcichemicals.com/[1] Title: From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. Source: acs.org. URL:https://pubs.acs.org/doi/10.1021/ml300238y[5] Title: methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate 1393469-71-0 wiki. Source: guidechem.com. URL:https://www.guidechem.com/[4] Title: O-Alkylation of 3-hydroxyisoxazoles predominates under Mitsunobu conditions. Source: semanticscholar.org. URL:https://www.semanticscholar.org/

Sources

Application

Application Notes and Protocols for In Vitro Profiling of GPR120 Agonists: A Case Study with 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid Analogs

Introduction: The Therapeutic Potential of GPR120 (FFAR4) and the Role of Novel Agonists G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of GPR120 (FFAR4) and the Role of Novel Agonists

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes mellitus and nonalcoholic steatohepatitis.[1][2][3] GPR120 is activated by long-chain fatty acids, particularly omega-3 fatty acids, and its activation triggers a cascade of signaling events that lead to improved insulin sensitivity, anti-inflammatory effects, and the secretion of glucagon-like peptide-1 (GLP-1).[4][5] The development of potent and selective small molecule agonists for GPR120 is a key focus in modern drug discovery.[1][6]

This document provides a comprehensive guide to the in vitro characterization of novel GPR120 agonists, using a representative synthetic compound, structurally related to the 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid scaffold. The isoxazole moiety is a recognized bioisostere for carboxylic acids, often incorporated into pharmacologically active molecules to enhance their properties.[7] These protocols are designed to be robust and reproducible, enabling researchers to determine the potency, efficacy, and signaling bias of their test compounds.

GPR120 Signaling Pathways: A Dual-Pronged Mechanism

Upon agonist binding, GPR120 can initiate signaling through two primary pathways: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway. A thorough understanding of these pathways is crucial for designing and interpreting in vitro assays.

  • Gαq-Mediated Calcium Mobilization: GPR120 couples to the Gαq subunit of the heterotrimeric G-protein.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9] This transient increase in intracellular calcium is a hallmark of Gαq-coupled GPCR activation and can be readily measured using fluorescent calcium indicators.

  • β-Arrestin Recruitment: Following agonist-induced phosphorylation of the receptor's intracellular domains, β-arrestin proteins are recruited to the receptor.[4] This process is critical for receptor desensitization and internalization, but it can also initiate G-protein-independent signaling cascades.[10][11] The recruitment of β-arrestin provides a distinct readout of receptor activation and is essential for identifying "biased agonists" – ligands that preferentially activate one pathway over the other.

Below is a diagram illustrating these key signaling pathways.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_Gprotein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway GPR120 GPR120/FFAR4 Gq Gαq GPR120->Gq Coupling GRK GRK GPR120->GRK Phosphorylation by P P beta_Arrestin β-Arrestin GPR120->beta_Arrestin Recruitment Agonist GPR120 Agonist (e.g., 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid analog) Agonist->GPR120 Binding & Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Internalization Receptor Internalization & Signaling beta_Arrestin->Internalization

Caption: GPR120 signaling pathways initiated by agonist binding.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the activity of a test compound at the GPR120 receptor.

Protocol 1: Gαq Pathway Assessment via Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium following GPR120 activation, providing a direct readout of Gαq pathway engagement.[8][12][13]

Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Cell Seeding CHO-K1 cells stably expressing hGPR120 Seed in 96-well black, clear-bottom plates B 2. Dye Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) A->B C 3. Compound Preparation Prepare serial dilutions of the test compound in assay buffer B->C D 4. Fluorescence Measurement Use a FLIPR or FlexStation to measure baseline fluorescence C->D E 5. Compound Addition & Reading Add compound and immediately measure kinetic fluorescence response D->E F 6. Data Analysis Calculate EC50 from dose-response curves E->F

Caption: Workflow for the calcium mobilization assay.

Materials:

  • CHO-K1 cells stably expressing human GPR120 (hGPR120)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and selection antibiotic)

  • 96-well black, clear-bottom tissue culture plates

  • FLIPR Calcium 5 Assay Kit or Fluo-4 AM

  • Probenecid (optional, for cell lines with active organic anion transporters)[13]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound and a reference GPR120 agonist (e.g., TUG-891)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra® or FlexStation® 3)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the hGPR120-CHO-K1 cells into 96-well black, clear-bottom plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).[13]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. If using the FLIPR Calcium 5 kit, reconstitute the components. Probenecid can be included to prevent dye leakage.

    • Aspirate the cell culture medium from the plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference agonist in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range that will span the expected dose-response curve. Prepare these at a concentration that is 5x the final desired assay concentration.

  • Assay Execution:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline reading for 10-20 seconds.

    • The instrument will then automatically add 25 µL of the compound from the compound plate to the cell plate.

    • Continue to read the fluorescence intensity for at least 120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response).

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR120 and β-arrestin upon agonist stimulation.[11][14] Commercially available systems, such as the PathHunter® assay (DiscoverX), are commonly used and rely on enzyme fragment complementation (EFC).[10]

Workflow Diagram:

Beta_Arrestin_Workflow A 1. Cell Seeding Seed PathHunter® hGPR120 β-arrestin cells in 384-well white, solid-bottom plates B 2. Compound Preparation Prepare serial dilutions of the test compound in assay buffer A->B C 3. Compound Addition Add diluted compound to the cells B->C D 4. Incubation Incubate for 90 minutes at 37°C C->D E 5. Detection Reagent Addition Add detection reagents (containing substrate for the complemented enzyme) D->E F 6. Signal Measurement Incubate for 60 minutes at room temperature and measure luminescence E->F G 7. Data Analysis Calculate EC50 from dose-response curves F->G

Caption: Workflow for the β-arrestin recruitment assay.

Materials:

  • PathHunter® eXpress GPR120 β-Arrestin GPCR Assay cell line (or equivalent)

  • Cell culture medium and appropriate supplements

  • 384-well white, solid-bottom assay plates

  • PathHunter® Detection Reagent Kit

  • Test compound and a reference GPR120 agonist

  • Luminometer

Procedure:

  • Cell Plating:

    • Prepare a suspension of the PathHunter® hGPR120 cells in the provided cell plating reagent.

    • Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (typically 5,000-10,000 cells per well).[10]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is kept constant and typically below 1%.

  • Agonist Assay:

    • Add 5 µL of the diluted compound to the wells containing the cells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.

    • Incubate the plate for 90 minutes at 37°C.[10]

  • Detection:

    • Equilibrate the PathHunter® Detection Reagent to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the average background signal (from wells with no agonist) from all other readings.

    • Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[10]

Data Presentation and Interpretation

The results from these assays should be summarized in a clear and concise manner to allow for easy comparison of compound activities.

Table 1: In Vitro Activity of a Representative GPR120 Agonist

AssayParameterRepresentative CompoundReference Agonist (TUG-891)
Calcium Mobilization EC50 (nM)15050
Emax (%)95100
β-Arrestin Recruitment EC50 (nM)450200
Emax (%)80100

Interpretation of Results:

The data presented in Table 1 would indicate that the representative compound is a potent agonist of GPR120, capable of activating both the Gαq and β-arrestin pathways. The higher EC50 value in the β-arrestin assay compared to the calcium mobilization assay might suggest a slight bias towards the Gαq pathway. Further analysis using the concept of "bias factors" can be employed for a more quantitative assessment of signaling bias.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro pharmacological characterization of novel GPR120 agonists like 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid and its analogs. By employing both calcium mobilization and β-arrestin recruitment assays, researchers can gain a comprehensive understanding of a compound's potency, efficacy, and potential for biased signaling. This information is critical for guiding lead optimization efforts and selecting promising candidates for further preclinical development.

References

  • Taylor & Francis. (2017, March 17). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Retrieved from [Link]

  • PubMed. (2017, May 15). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • PubMed. Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • NCBI. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Springer. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

  • Montana Molecular. Green Fluorescent Borealis Arrestin Assays - Protocol. Retrieved from [Link]

  • ScienceDirect. (2023, November 6). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

  • ACS Publications. (2016). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. Retrieved from [Link]

  • NCBI. (2026, March 3). Gene Result FFAR4 free fatty acid receptor 4 [ (human)]. Retrieved from [Link]

  • MDPI. (2022, December 17). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Retrieved from [Link]

  • Frontiers. Omega-3 Fatty Acids and FFAR4. Retrieved from [Link]

  • Endocrine Society. (2018). FFAR4 Is Involved in Regulation of Neurotensin Release From Neuroendocrine Cells and Male C57BL/6 Mice. Retrieved from [Link]

  • ACS Publications. (2016, December 6). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Retrieved from [Link]

  • ResearchGate. (2021, January 1). Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science. Retrieved from [Link]

  • MDPI. (2025, March 11). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Retrieved from [Link]

  • Arrow@TU Dublin. (2020, November 6). In silico and in vitro screening for potential anticancer candidates targeting GPR120. Retrieved from [Link]

  • ResearchGate. (2014, July 12). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation. Retrieved from [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • PubMed. (2021, September 8). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Retrieved from [Link]

  • Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]

  • Kyowa Chemical Industry Co., Ltd. Active Pharmaceutical Ingredients | Products. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2021). SYNTHESIS AND IN VITRO STUDY OF ISOXAZOLE ANALOGUES BEARING 1, 2, 3-TRIAZOLE AS POTENT A. Retrieved from [Link]

  • ChemRxiv. Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. Retrieved from [Link]

  • RSC Publishing. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Retrieved from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed. (2010, June 15). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

Sources

Method

Application Note: Preparation and In Vitro Evaluation of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale Executive Summary & Scientific Rationale 3-(Cyclopropylmethoxy)isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale

Executive Summary & Scientific Rationale

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a highly specialized heterocyclic building block. Isoxazole-5-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of potent anti-cancer agents, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. The addition of the cyclopropylmethoxy moiety at the 3-position significantly enhances the lipophilicity of the core, improving cellular membrane permeability for in vitro assays.

This application note provides a comprehensive, self-validating protocol for the precise preparation, serial dilution, and application of this compound in cell culture systems. By strictly controlling solvent variables, this protocol ensures maximum compound stability and eliminates the risk of solvent-induced cytotoxicity[2].

Physicochemical Profile & Handling

Before preparing the small molecule for cell culture, it is critical to understand its physicochemical parameters to select the appropriate solvent and storage conditions[2].

  • Nomenclature : 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

  • Chemical Formula : C₈H₉NO₄

  • Molecular Weight : 183.16 g/mol

  • Primary Solvent : Anhydrous Dimethyl Sulfoxide (DMSO)[2].

  • Aqueous Solubility : Insoluble in standard aqueous buffers (e.g., PBS) without a primary organic co-solvent.

Expertise Note on Causality: While the compound will eventually exist as a highly soluble carboxylate anion in physiological media (pH 7.4), the initial dry powder consists of the un-ionized, highly lipophilic acid. Adding aqueous buffers directly to the lyophilized powder will result in immediate precipitation, rendering accurate molar dosing impossible[2].

Reconstitution & Master Stock Preparation

To preserve the biological activity of the compound, the initial reconstitution must be performed under controlled conditions.

Step-by-Step Reconstitution Protocol
  • Thermal Equilibration : Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because DMSO is highly hygroscopic, introducing water during reconstitution accelerates the degradation of the carboxylic acid group and reduces overall solubility.

  • Dissolution : Add the calculated volume of sterile, anhydrous DMSO directly to the original vial (refer to Table 1 ).

  • Homogenization : Pipette the solution up and down gently. Avoid aggressive vortexing if the volume is small to prevent the compound from adhering to the vial cap.

  • Aliquoting & Storage : Divide the master stock into 10–20 µL aliquots in sterile, low-bind microcentrifuge tubes. Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months)[3].

    • Causality: Repeated freeze-thaw cycles introduce ambient moisture into the DMSO, which drastically reduces compound solubility and induces micro-precipitation upon subsequent uses[4].

Data Presentation: Reconstitution Metrics

Table 1: Reconstitution Volumes for a 10 mM Master Stock

Mass of Compound (mg) Moles (µmol) Volume of Anhydrous DMSO required for 10 mM Stock (µL)
1.0 5.46 546
5.0 27.30 2,730
10.0 54.60 5,460

(Calculated based on MW: 183.16 g/mol . Formula: Volume = Moles / Concentration)

Serial Dilution & The Self-Validating Vehicle Strategy

The final concentration of DMSO in the cell culture medium must never exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptional changes[4][5].

Expertise Note on Causality: A common methodological error is diluting a single high-concentration stock directly into media at varying volumes to create a dose-response curve. This creates a gradient of DMSO concentration across your wells, confounding the assay results. To build a self-validating system , serial dilutions must first be performed in 100% DMSO. Subsequently, a uniform 1:1000 dilution of each intermediate stock is made into the culture medium. This ensures that every treatment well—including the vehicle control—contains exactly 0.1% DMSO, isolating the compound's specific phenotypic effect[5].

Table 2: Serial Dilution Scheme for Constant 0.1% Vehicle Concentration

Desired Final Concentration Intermediate DMSO Stock Required Volume of Intermediate Stock Volume of Pre-warmed Media Final DMSO Concentration
10 µM 10 mM (Master Stock) 1.0 µL 999 µL 0.1%
1 µM 1 mM (Dilute Master 1:10 in DMSO) 1.0 µL 999 µL 0.1%
0.1 µM 100 µM (Dilute 1mM 1:10 in DMSO) 1.0 µL 999 µL 0.1%

| 0 µM (Control) | 100% Pure DMSO | 1.0 µL | 999 µL | 0.1% |

Cell Culture Application Workflow

  • Cell Seeding : Seed target cells (e.g., HepG2 or HUVEC lines, commonly used for evaluating isoxazole-based VEGFR2 inhibitors[1]) in a 96-well tissue culture plate at a density of 5,000–10,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for complete adherence[4].

  • Media Pre-warming : Warm the complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.

    • Causality: Injecting a room-temperature DMSO stock into cold media causes localized supersaturation and thermal shock, leading to immediate micro-precipitation of the compound[5].

  • Working Solution Preparation : Add 1.0 µL of the appropriate DMSO intermediate stock to 999 µL of pre-warmed media. Mix immediately by gentle inversion.

    • Causality: Do not vortex media containing Fetal Bovine Serum (FBS). High-speed vortexing causes severe foaming and irreversible denaturation of essential growth proteins[5].

  • Treatment Application : Carefully aspirate the old media from the 96-well plate. Gently dispense 100 µL of the compound-containing media to the respective wells[4].

  • Incubation & Endpoint Assay : Incubate the treated cells for the desired time point (typically 48–72 hours) and proceed with the designated endpoint assay (e.g., WST-8/MTT for cell viability or Western Blotting for target engagement)[5].

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Serial Dilution (Constant Vehicle) cluster_2 Phase 3: Cell Treatment Powder Equilibrate & Dissolve Powder (3-CPM-Isoxazole-5-CA) DMSO 10 mM Master Stock (100% Anhydrous DMSO) Powder->DMSO Add DMSO Aliquot Aliquot & Store (-20°C to -80°C) DMSO->Aliquot Prevent Freeze-Thaw Inter1 1 mM Intermediate (100% DMSO) DMSO->Inter1 1:10 Dilution Inter2 100 µM Intermediate (100% DMSO) Inter1->Inter2 1:10 Dilution Media Pre-warmed Media (1:1000 Dilution) Inter1->Media 1 µL into 999 µL Media (Final: 1 µM, 0.1% DMSO) Inter2->Media 1 µL into 999 µL Media (Final: 0.1 µM, 0.1% DMSO) Cells Apply to Adherent Cells (e.g., HepG2 / HUVEC) Media->Cells Replace Old Media Assay Endpoint Analysis (Viability / Target Engagement) Cells->Assay 48-72h Incubation

Workflow: Reconstitution, constant-vehicle serial dilution, and cell treatment protocol.

References

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. PubMed / National Institutes of Health.[Link]

Sources

Application

Application Note: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid in Targeted Drug Discovery &amp; Library Synthesis

Introduction & Structural Rationale In modern hit-to-lead and lead optimization campaigns, the selection of bifunctional building blocks dictates both the synthetic tractability and the ultimate pharmacokinetic profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern hit-to-lead and lead optimization campaigns, the selection of bifunctional building blocks dictates both the synthetic tractability and the ultimate pharmacokinetic profile of the resulting library. 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a highly privileged, rationally designed pharmacophore that integrates three distinct structural motifs, each serving a specific mechanistic purpose in drug discovery.

  • The Isoxazole Core: The five-membered isoxazole ring acts as a rigid, planar bioisostere for amide bonds and ester linkages. It provides distinct hydrogen-bond acceptor vectors while restricting the conformational flexibility of the molecule, which entropically favors target binding ([1]).

  • The Cyclopropylmethoxy Group: Linear alkoxy groups (e.g., methoxy, ethoxy) are notorious metabolic liabilities, frequently undergoing rapid Cytochrome P450 (CYP450)-mediated O-dealkylation. The incorporation of a cyclopropyl ring mitigates this liability. The enhanced π -character and shorter, stronger C–H bonds of the cyclopropane ring sterically and electronically shield the adjacent ether oxygen, drastically improving metabolic stability while optimizing lipophilicity ([2]).

  • The 5-Carboxylic Acid: Positioned at the 5-position, this moiety serves as a highly versatile synthetic handle for late-stage functionalization, enabling rapid parallel synthesis of amide or ester libraries.

SAR Core 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid Isoxazole Isoxazole Core (Bioisostere / Rigid Linker) Core->Isoxazole Cyclo Cyclopropylmethoxy Group (Metabolic Stability / Lipophilicity) Core->Cyclo Carboxyl 5-Carboxylic Acid (Synthetic Handle / Pharmacophore) Core->Carboxyl

Logical SAR relationships of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

Physicochemical Profiling

The baseline physicochemical properties of this building block make it an ideal fragment for integration into larger molecular scaffolds without violating Lipinski’s Rule of Five.

Table 1: Physicochemical Properties & Pharmacological Relevance

PropertyValuePharmacological Relevance
Molecular Formula C8H9NO4Low molecular weight (183.16 g/mol ) allows for high ligand efficiency when used as a fragment.
cLogP ~1.6Optimal lipophilicity for membrane permeability without driving excessive non-specific protein binding.
Topological Polar Surface Area (TPSA) 72.5 ŲExcellent range for oral bioavailability; leaves room for further functionalization while maintaining BBB permeability potential.
H-Bond Donors (HBD) 1Minimal HBD count favors passive transcellular permeability.
H-Bond Acceptors (HBA) 4Provides multiple vectors for target engagement (e.g., kinase hinge region binding).

Experimental Workflows & Protocols

Protocol A: High-Throughput Amide Library Synthesis

Isoxazole-5-carboxylic acids are electronically deactivated by the adjacent electron-withdrawing heteroatoms of the isoxazole ring. Traditional coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. To overcome this, HATU is employed. The 7-azabenzotriazole leaving group of HATU is highly reactive, driving the rapid formation of the active ester and facilitating nucleophilic attack even by sterically hindered amines ([3]).

Materials:

  • 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (0.1 M in anhydrous DMF)

  • Amine library (0.12 M in anhydrous DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Methodology:

  • Activation: To a 2-dram reaction vial, add 1.0 eq (100 µL) of the carboxylic acid stock solution. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

  • Incubation: Agitate the mixture at room temperature for 15 minutes. Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU, forming the highly reactive OAt-ester.

  • Self-Validation (QC Check): Quench a 1 µL aliquot in 100 µL of methanol and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation. A parallel positive control reaction using benzylamine must yield >95% conversion to validate reagent integrity before proceeding with the full library.

  • Coupling: Add 1.2 eq of the target amine to the activated ester mixture. Agitate at room temperature for 4–12 hours.

  • Purification: Remove DMF in vacuo. Reconstitute the crude mixture in DMSO and purify via mass-directed preparative HPLC (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Workflow Start 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid Activation Activation (HATU / DIPEA / DMF) Start->Activation Coupling Amide Coupling (Diverse Amines) Activation->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Screening HTS & ADME Profiling Purification->Screening

High-throughput amide coupling workflow for library generation.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Profiling)

To validate the metabolic advantage of the cyclopropylmethoxy group, the synthesized derivatives must be subjected to human liver microsome (HLM) stability testing.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein concentration).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase). Causality: CYP450 enzymes require NADPH for oxidative O-dealkylation. A regenerating system prevents cofactor depletion, ensuring the calculated half-life is not artificially inflated.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (QC Check): Verapamil is run concurrently as a high-clearance positive control. The assay is only considered valid if Verapamil exhibits an intrinsic clearance ( CLint​ ) > 40 µL/min/mg protein. A negative control lacking NADPH is also analyzed to rule out non-CYP-mediated degradation.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Quantitative Data Presentation

The structural choice of the cyclopropylmethoxy ether over simpler linear ethers yields profound improvements in ADME profiles. Table 2 summarizes representative in vitro metabolic stability data comparing isoxazole linker variations.

Table 2: Comparative In Vitro ADME Profile of Isoxazole Linkers (Representative Data)

Scaffold SubstitutionHuman Liver Microsomes ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)CYP450 O-Dealkylation Vulnerability
3-Methoxyisoxazole 18.585.4High (Rapid cleavage)
3-Ethoxyisoxazole 22.172.3High (Rapid cleavage)
3-(Cyclopropylmethoxy)isoxazole >120 <15.0 Low (Steric shielding & C-H bond strength)

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

Sources

Method

Application Note: Reagents and Protocols for the Amide Coupling of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Analysis, and Experimental Protocols.

Executive Summary & Chemical Context

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a highly versatile heteroaromatic building block. Isoxazole-5-carboxamides are privileged motifs found in diverse therapeutic areas, including antitubercular agents[1], anticancer hybrids[2], and PAR2 antagonists[3]. Coupling this specific carboxylic acid to various amines requires a nuanced understanding of its electronic and structural properties to maximize yields, prevent degradation, and streamline purification.

This guide provides a self-validating framework for selecting the appropriate coupling reagents and executing the syntheses with high scientific rigor.

Mechanistic Insights: Stability & Reactivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind experimental failures and successes when working with heteroaromatic carboxylic acids.

The Isoxazole-5-Carboxylic Acid Core

The isoxazole ring is strongly electron-withdrawing. When the 5-carboxylic acid is activated (e.g., as an OAt or OBt ester), the resulting carbonyl carbon becomes exceptionally electrophilic. While this accelerates the nucleophilic attack by the amine, it simultaneously increases the susceptibility of the active ester to premature hydrolysis if trace water is present[4]. Consequently, strictly anhydrous solvents (e.g., dry DCM, DMF) and high-quality coupling reagents are mandatory.

Evasion of the Kemp Elimination

A notorious side reaction for isoxazoles under basic conditions is the Kemp elimination —a base-catalyzed deprotonation at the C3 position that triggers N-O bond cleavage and ring opening to form a cyanophenol or cyano enolate[5].

Crucial Insight: In 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, the C3 position is substituted with a bulky cyclopropylmethoxy ether. The absence of a C3-proton completely blocks the Kemp elimination pathway. This structural feature is a critical advantage, allowing researchers to safely employ excess tertiary amine bases (like DIPEA or TEA) and highly active uronium reagents (like HATU) without risking the destruction of the heteroaromatic core[6].

Reagent Selection Matrix

To ensure experimental success, the choice of coupling reagent must be dictated by the nucleophilicity and steric bulk of the target amine.

Reagent SystemBase RequiredOptimal Amine TargetByproduct ProfileYield & Scalability
HATU DIPEA (2.5 eq)Sterically hindered secondary amines; electron-deficient anilines.Tetramethylurea, HOAt (requires basic/aqueous washes).High yield; best for challenging couplings on a mg-to-gram scale[6].
EDC / HOBt DIPEA (2.5 eq)Primary aliphatic amines; unhindered secondary amines.Water-soluble urea (easily removed during aqueous workup)[2].Excellent scalability; highly preferred for library synthesis[3].
T3P (50% in EtOAc)DIPEA or PyridineSensitive amines; scale-up campaigns.Water-soluble phosphates.Very clean reaction profile; green chemistry compliant.
Oxalyl Chloride Catalytic DMFExtremely unreactive amines (where HATU fails).HCl gas, CO, CO2 (requires rigorous venting).High yield but harsh; risks ether cleavage if HCl is not scavenged[2].

Decision Tree for Reagent Selection

ReagentSelection Start Amine Nucleophile Aliphatic Primary / Unhindered Aliphatic Amine Start->Aliphatic Aniline Electron-Deficient (e.g., Anilines) Start->Aniline Steric Sterically Hindered Secondary Amine Start->Steric EDC EDC/HOBt + DIPEA (Standard / Clean Workup) Aliphatic->EDC T3P T3P + Pyridine/DIPEA (Scalable / Low Epimerization) Aliphatic->T3P HATU HATU + DIPEA (High Reactivity) Aniline->HATU AcidCl Oxalyl Chloride + DMF (Acid Chloride Route) Aniline->AcidCl If HATU fails Steric->HATU

Decision tree for selecting the optimal coupling reagent based on amine properties.

Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU (For Challenging Amines)

Use this protocol when coupling to anilines or sterically hindered secondary amines.

Materials:

  • 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or DCM (0.1 M relative to acid)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow. Stir for 10–15 minutes to form the active HOAt ester.

  • Coupling: Add the amine (1.2 equiv) dropwise or in small portions.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor conversion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), saturated aqueous NaHCO₃ (2x, to remove HOAt), 1M HCl (1x, skip if the product contains basic amines), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace tetramethylurea remains.

Protocol B: Scalable Coupling with EDC/HOBt (For Standard Amines)

Use this protocol for primary aliphatic amines where ease of purification is paramount.

Materials:

  • 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM (0.1 M)

Procedure:

  • Preparation: Suspend the carboxylic acid, amine, and HOBt in anhydrous DCM.

  • Initiation: Cool the mixture to 0 °C. Add EDC·HCl followed by DIPEA dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with additional DCM. Wash the organic layer with water, saturated NaHCO₃, and saturated NH₄Cl. The urea byproduct of EDC is highly water-soluble and partitions easily into the aqueous phase[2].

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The product is often pure enough for downstream use without chromatography.

Reaction Pathway Diagram

HATU_Mechanism Acid 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid Carboxylate Isoxazole-5-carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) OAtEster Active HOAt Ester (Highly Electrophilic) Carboxylate->OAtEster + HATU HATU HATU Reagent Product Isoxazole-5-carboxamide Product OAtEster->Product + Amine Urea Tetramethylurea + HOAt Byproducts OAtEster->Urea Byproducts Amine Amine Nucleophile (R-NH2)

Mechanistic pathway of HATU-mediated activation and subsequent amide bond formation.

References

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. nih.gov. 1

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. nih.gov.2

  • Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. rsc.org. 4

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. acs.org. 6

  • Synthesis and Initial Pharmacology of Heterobivalent Ligands Targeting Putative Complexes of Integrin αVβ3 and PAR2. amazonaws.com. 3

  • Kemp Elimination in Cationic Micelles: Designed Enzyme-Like Rates Achieved through the Addition of Long-Chain Bases. nih.gov.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid from methyl 3-hydroxyisoxazole-5-carboxylate is a critical two-step sequence in medicinal chemistry. Despite its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid from methyl 3-hydroxyisoxazole-5-carboxylate is a critical two-step sequence in medicinal chemistry. Despite its apparent simplicity, researchers frequently report poor overall yields (often <30%).

As a Senior Application Scientist, I have diagnosed these failures across dozens of scale-up campaigns. The yield attrition almost always stems from two mechanistic pitfalls: ambident nucleophilicity during the alkylation step, and thermal instability during the saponification step.

This guide provides a self-validating, causality-driven troubleshooting framework to help you achieve >80% overall yield.

I. Mechanistic Workflow & Pitfall Analysis

The diagram below maps the desired synthetic pathway against the competing side reactions that destroy your yield.

SynthesisWorkflow SM Methyl 3-hydroxyisoxazole- 5-carboxylate Alkylation Alkylation Step (Cyclopropylmethyl-X, Base) SM->Alkylation O_Alkyl O-Alkylated Intermediate (Desired Yield) Alkylation->O_Alkyl Hard Base (Cs2CO3) Polar Aprotic Solvent N_Alkyl N-Alkylated Byproduct (Undesired Tautomer) Alkylation->N_Alkyl Soft Base / Protic Solvent Saponification Saponification Step (LiOH, THF/H2O) O_Alkyl->Saponification FinalProduct 3-(Cyclopropylmethoxy)isoxazole- 5-carboxylic acid Saponification->FinalProduct Mild Base (LiOH) T < 25°C, Careful pH Decarboxylation Decarboxylation / Ring Opening (Undesired Degradation) Saponification->Decarboxylation Heating / Harsh Acid

Synthesis workflow highlighting regioselectivity and degradation pitfalls.

II. Troubleshooting Guides & FAQs
Q1: My alkylation step shows poor conversion to the desired product, and LC-MS reveals a highly polar byproduct with the same mass. What is happening?

The Causality: You are observing poor regioselectivity. 3-Hydroxyisoxazoles exist in a tautomeric equilibrium with isoxazol-3-ones. Consequently, the intermediate anion is an ambident nucleophile . If your reaction conditions are not strictly controlled, the electrophile will attack the nitrogen atom instead of the oxygen, yielding the N-alkylated byproduct (2-(cyclopropylmethyl)-3-oxo-2,3-dihydroisoxazole-5-carboxylate)[1].

The Solution: Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory. To favor O-alkylation (the harder nucleophilic site), you must use a "hard" alkali metal cation that tightly coordinates the oxygen, or use a bulky base in a polar aprotic solvent to leave the oxygen exposed.

  • Switch your base: Replace K2​CO3​ or Na2​CO3​ with Cesium Carbonate ( Cs2​CO3​ ) or Silver Carbonate ( Ag2​CO3​ ).

  • Switch your solvent: Use anhydrous DMF or Acetone instead of protic solvents (like methanol), which hydrogen-bond to the oxygen and force N-alkylation[1].

Q2: Even with Cs2​CO3​ and DMF, my alkylation with cyclopropylmethyl bromide is sluggish and stalls at 60% conversion. Should I heat the reaction above 80°C?

The Causality: No, do not heat the reaction excessively. Cyclopropylmethyl halides are primary but suffer from slight steric hindrance and unique orbital hybridizations that can slow down SN​2 kinetics. Heating the reaction above 80°C will increase the rate of undesired N-alkylation and potential ring-opening side reactions.

The Solution: Implement a Finkelstein catalyst. Add 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the bromide to form cyclopropylmethyl iodide in situ, which is significantly more reactive toward the isoxazole oxygen[2].

Q3: The saponification of the methyl ester goes to 100% conversion, but after acidic workup, my isolated yield of the final carboxylic acid is virtually zero. Where did my product go?

The Causality: You have decarboxylated your product. Isoxazole-5-carboxylic acids possess a highly electron-withdrawing heteroaromatic ring that stabilizes the carbanion formed at the C5 position. Because of this, they are notoriously prone to spontaneous decarboxylation (loss of CO2​ ) when exposed to heat under either basic or acidic conditions[3].

The Solution: Saponification must be treated as a thermally sensitive operation.

  • Use Lithium Hydroxide (LiOH) instead of NaOH/KOH to ensure mild basicity.

  • Never exceed 25°C during the reaction.

  • During the acidic workup, cool the mixture to 0°C and acidify cautiously with 1M HCl to a pH of exactly 3.0–4.0. Over-acidification combined with ambient heat will instantly destroy the product[3].

III. Quantitative Data Presentation

The table below summarizes the causality of solvent and base selection on the O- vs. N-alkylation ratio, based on established literature for 3-hydroxyisoxazole protection strategies[1].

BaseSolventTemperature (°C)AdditiveO-Alkylation (%)N-Alkylation (%)Recommendation
K2​CO3​ Methanol65None< 20%> 80%❌ Strongly Disadvised
K2​CO3​ DMF80None~ 60%~ 40%⚠️ Prone to stalling
Cs2​CO3​ DMF60None> 85%< 15%✅ Good
Cs2​CO3​ DMF 50 0.2 eq KI > 95% < 5% 🌟 Optimal
IV. Self-Validating Experimental Protocols
Protocol A: Optimized O-Alkylation (Finkelstein-Assisted)

This protocol utilizes HSAB principles and nucleophilic catalysis to ensure >95% O-alkylation.

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq, e.g., 10 mmol) and anhydrous DMF (0.2 M, 50 mL).

  • Base Addition: Add finely powdered, anhydrous Cs2​CO3​ (1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to pre-form the enolate.

  • Catalyst & Electrophile: Add Potassium Iodide (KI) (0.2 eq, 2 mmol), followed by dropwise addition of cyclopropylmethyl bromide (1.2 eq, 12 mmol).

  • Reaction: Heat the mixture gently to 50°C. Monitor via LC-MS. The KI will generate the highly reactive iodide intermediate, driving the reaction to completion within 4–6 hours without extreme heat.

  • Workup: Cool to room temperature. Quench with ice water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Mild Saponification (Decarboxylation-Proof)

This protocol prevents the thermal degradation of the fragile isoxazole-5-carboxylic acid core.

  • Preparation: Dissolve the O-alkylated intermediate (1.0 eq, e.g., 8 mmol) in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M, 80 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0°C.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq, 16 mmol) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature (max 20–25°C). Stir for 2–3 hours. Crucial: Do not heat.

  • Workup (Critical Step): Once starting material is consumed (via TLC/LC-MS), return the flask to the ice bath (0°C). Slowly add 1M HCl dropwise while monitoring with a pH meter or pH paper until the pH reaches exactly 3.0 to 4.0.

  • Isolation: Extract immediately with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure using a water bath set no higher than 30°C to yield the pure 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid.

V. References
  • Bürki, C., et al. (2024). Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. ResearchGate. URL:

  • Pfizer Inc. (2008). WO2008135830A1 - N-[6-amino-s-(phenyl)pyrazin-2-yl]-isoxazole-4-carboxamide derivatives and related compounds as nav1.8 channel modulators for the treatment of pain. Google Patents. URL:

  • MDPI. (2024). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules. URL:

Sources

Optimization

Technical Support Center: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the purification of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid. This document is designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid. Each entry details potential causes and provides actionable solutions.

Issue 1: Low Purity After Initial Work-up; Multiple Spots on TLC

  • Question: My crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate after the initial reaction work-up. The primary impurity has a higher Rf value than my desired carboxylic acid. What is the likely impurity and how can I remove it?

  • Answer:

    • Probable Cause: A higher Rf value indicates a less polar impurity. This is very likely the unreacted ester precursor (e.g., ethyl or methyl 3-(cyclopropylmethoxy)isoxazole-5-carboxylate) resulting from incomplete saponification (hydrolysis).[1]

    • Solution: Enhanced Hydrolysis & Acid-Base Extraction:

      • Drive the Hydrolysis to Completion: Before work-up, ensure complete conversion of the ester. You can extend the reaction time, increase the stoichiometry of the base (e.g., LiOH or NaOH), or add a co-solvent like Tetrahydrofuran (THF) to improve the solubility of the ester in the aqueous medium.[1]

      • Implement a Rigorous Acid-Base Extraction: This is the most effective method for separating a carboxylic acid from neutral or less-acidic impurities.[2][3] The carboxylic acid is converted to its water-soluble carboxylate salt, while the neutral ester impurity remains in the organic layer.

        • Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

        • Extract the organic solution with an aqueous base like 1 M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. Your desired acid will move to the aqueous layer as its sodium salt. The unreacted ester will remain in the organic layer.

        • Separate the layers. The organic layer containing the ester can be discarded.

        • Re-acidify the aqueous layer carefully with a cold acid (e.g., 1 M or 2 M HCl) to a pH of ~2-3. This will precipitate your purified carboxylic acid.

        • Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Issue 2: Product Appears Oily or Fails to Crystallize

  • Question: After acidification and extraction, my final product is an oil or a sticky solid that I cannot filter properly. How can I induce crystallization?

  • Answer:

    • Probable Causes:

      • Residual Solvent: Trace amounts of organic solvent can act as an oiling agent.

      • Persistent Impurities: The presence of other impurities can disrupt the crystal lattice formation.

      • Supersaturation: The compound may be highly soluble in the residual solvent/water mixture, leading to a supersaturated solution.

    • Solutions:

      • Solvent Titration/Anti-Solvent Addition:

        • If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, acetone).

        • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble, such as hexanes or heptane, dropwise while stirring vigorously until persistent cloudiness appears.

        • Allow the solution to stand. This often induces crystallization.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

      • Re-purification: If oiling persists, it indicates significant impurities. Consider purifying the material using silica gel column chromatography before attempting recrystallization again.[4]

Issue 3: Poor Separation During Column Chromatography

  • Question: I am attempting to purify my compound using column chromatography, but the product is co-eluting with an impurity. How can I improve the separation?

  • Answer:

    • Probable Causes:

      • Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between your product and the impurity.

      • Column Overloading: Too much crude material was loaded onto the column.

      • Poor Column Packing: The silica gel was not packed uniformly, leading to channeling and band broadening.

    • Solutions:

      • Optimize the Mobile Phase:

        • Systematically screen different solvent systems using TLC.[4] The ideal system will show good separation between the spots (ΔRf > 0.2) with the product Rf between 0.25 and 0.35.

        • For acidic compounds like this, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can significantly reduce "tailing" on the silica gel and sharpen the elution band.[4]

      • Use a Gradient Elution: Start with a less polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding more of a polar solvent (e.g., ethyl acetate). This can help separate compounds with close Rf values.

      • Check Loading and Packing: Ensure you are not loading more than 1-5% of the silica gel weight with your crude material. Pack the column carefully as a slurry to ensure a uniform bed.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary purification methods for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid?

    • The most effective methods are acid-base extraction , recrystallization , and silica gel column chromatography . The choice depends on the nature and quantity of the impurities. Often, a combination is used, such as an initial acid-base extraction followed by a final recrystallization to obtain highly pure material.[2][4]

  • Q2: How do I choose between Recrystallization and Column Chromatography?

    • Recrystallization is ideal when you have a solid crude product where one component (your desired compound) is present in a much higher concentration than the impurities. It is excellent for removing small amounts of impurities and is easily scalable.

    • Column Chromatography is the method of choice when impurities have similar polarity to your product, when the product is an oil, or when multiple components are present in significant quantities.[5] It offers finer separation but is generally more time-consuming and uses more solvent than recrystallization.

  • Q3: What are suitable TLC conditions for monitoring the purity of this compound?

    • Given the carboxylic acid functional group, the compound is quite polar. A good starting mobile phase for TLC analysis is a mixture of a non-polar and a polar solvent.

    • Recommended Starting Systems:

      • Hexane:Ethyl Acetate (1:1 or 2:1) + 1% Acetic Acid

      • Dichloromethane:Methanol (95:5) + 0.5% Acetic Acid

    • The addition of a small amount of acid prevents the carboxylate from streaking on the silica plate.[6]

  • Q4: My NMR spectrum shows that the cyclopropyl group is intact, but the isoxazole ring may have degraded. What could cause this?

    • Isoxazole rings can be sensitive to certain conditions. While generally stable, prolonged exposure to very strong acids or bases, high temperatures, or certain reductive conditions (e.g., catalytic hydrogenation) can potentially lead to ring-opening or rearrangement.[7] Always use the mildest conditions necessary for your purification and avoid excessive heat when removing solvents.

Visualized Workflows & Data

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.

Purification_Decision_Tree start Crude Product (Post-Reaction) tlc Analyze by TLC (e.g., 1:1 Hex:EtOAc + 1% AcOH) start->tlc check_state Is the Crude Product a Solid? tlc->check_state check_purity Is there a Major Spot with Minor Impurities? check_state->check_purity  Yes chromatography Perform Column Chromatography check_state->chromatography  No (Oil/Gummy) acid_base Perform Acid-Base Extraction check_purity->acid_base  Yes check_purity->chromatography  No (Multiple Major Spots) check_separation Are Impurities Well-Separated from Product? recrystallize Recrystallize check_separation->recrystallize  Yes check_separation->chromatography  No acid_base->check_separation final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Table 1: Solvent Selection Guide for Purification

This table provides a general guide for selecting solvents for Thin-Layer Chromatography (TLC) and Recrystallization based on solvent polarity.

MethodSolvent ClassExamplesComments
TLC Mobile Phase Non-PolarHexanes, Heptane, CyclohexaneUsed as the weak solvent in the mixture.
IntermediateDichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl EtherUsed as the strong solvent. EtOAc is a common choice.
PolarMethanol (MeOH), Ethanol (EtOH)Used in small amounts with DCM or EtOAc for very polar impurities.
AdditiveAcetic Acid (AcOH), Formic AcidAdd 0.5-1% to the mobile phase to prevent streaking of the carboxylic acid spot.[4]
Recrystallization Good SolventsAcetone, Ethyl Acetate, EthanolSolvents that dissolve the compound when hot but not when cold.
Poor SolventsHexanes, Heptane, WaterUsed as the anti-solvent in a two-solvent system. The compound should be insoluble in these.
Solvent PairsEthanol/Water, Ethyl Acetate/HexanesA common strategy: dissolve the crude solid in a minimum of hot "good" solvent, then add the "poor" solvent until turbidity is observed.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral organic impurities, such as unreacted ester starting material.

  • Dissolution: Dissolve the crude reaction mixture (approx. 5.0 g) in a suitable organic solvent (100 mL), such as ethyl acetate.

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a 1 M aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[2]

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another 50 mL portion of 1 M NaHCO₃ solution to the organic layer in the funnel, shake, and again drain the aqueous layer into the same Erlenmeyer flask. This ensures complete extraction of the acid.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of the purified carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts.

  • Drying: Allow the solid to air-dry on the funnel, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step after acid-base extraction or for crude material that is already substantially pure.

  • Solvent Selection: Choose an appropriate solvent system (e.g., an ethanol/water or ethyl acetate/hexanes pair) by testing small amounts of the crude product in test tubes.

  • Dissolution: Place the crude solid (approx. 2.0 g) in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) in small portions while heating the mixture gently (e.g., on a steam bath or hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-heat to boiling for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Cooling too quickly will trap impurities.

  • Induce Further Precipitation: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.).
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. (n.d.).
  • Acidity modulation mechanisms governing selective extraction of nitrogen heterocycles in dual‐acid DESs | Request PDF - ResearchGate. (2026, March 13).
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29).
  • Exploration of heterocyclic compounds from bio waste sugars: a Review - TSI Journals. (n.d.).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (2019, October 28).
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. (n.d.).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.).
  • Isoxazole-5-carboxylic acid 97 21169-71-1 - Sigma-Aldrich. (n.d.).
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. (2024, June 30).
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis - Benchchem. (n.d.).
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023, March 9).
  • Carboxylic Acid Purification in Pharmaceutical Manufacturing: Recovering Value from Intermediates and Mother Liquors - Altiras. (2026, April 1).
  • 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0 - Sigma-Aldrich. (n.d.).

Sources

Troubleshooting

Optimizing reaction conditions for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid amidation

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with the amidation of 3-(Cyclopropylmethoxy)isoxazole-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chemical challenges associated with the amidation of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

Due to the electron-deficient nature of the isoxazole ring, the 5-carboxylic acid position is highly susceptible to decarboxylation upon activation. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yielding, scalable amide bond formation.

I. Strategic Workflow & Decision Matrix

Selecting the correct coupling reagent is the most critical variable in your experiment. The decision must be dictated by the nucleophilicity of your target amine and the scale of your reaction[1].

AmidationWorkflow Start 3-(Cyclopropylmethoxy)isoxazole -5-carboxylic acid Amine Assess Amine Nucleophilicity & Scale Start->Amine HighNuc Aliphatic/High Nucleophilicity Process Scale (>10g) Amine->HighNuc Scale-up / Green LowNuc Aromatic/Sterically Hindered Discovery Scale (<1g) Amine->LowNuc High Reactivity Needed T3P T3P / DIPEA / EtOAc (Mild, Water-soluble byproducts) HighNuc->T3P HATU HATU / DIPEA / DMF (Fast, High conversion) LowNuc->HATU Product 3-(Cyclopropylmethoxy)isoxazole -5-carboxamide T3P->Product HATU->Product

Decision matrix for selecting amidation conditions based on amine reactivity and reaction scale.

II. Quantitative Reagent Evaluation

To facilitate your experimental design, the following table summarizes the quantitative metrics of the most common activation strategies applied to isoxazole-5-carboxylic acids[1][2].

Coupling StrategyTypical Yield (%)Atom EconomyDecarboxylation RiskCost / Scale SuitabilityWorkup Complexity
HATU / DIPEA 85–95%LowModerateHigh (Discovery only)High (Chromatography required)
T3P / NMM 80–90%ModerateVery LowLow (Process scale)Low (Aqueous wash)
Oxalyl Chloride 70–85%HighHighLow (Process scale)Moderate (Strictly anhydrous)

III. Self-Validating Experimental Protocols

Every protocol must be a self-validating system. The procedures below include built-in analytical checkpoints to verify the success of each mechanistic step.

Protocol A: Discovery-Scale Amidation (HATU-Mediated)

Best for: Milligram-scale synthesis, unreactive anilines, and sterically hindered amines.

Mechanistic Causality: generates a highly reactive HOAt-ester intermediate. Because the isoxazole ring heavily withdraws electron density, this ester is exceptionally electrophilic but prone to degradation. Strict temperature control is mandatory.

  • Activation: In an oven-dried vial, dissolve 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Self-Validation: The solution will transition from colorless to a distinct yellow, confirming the deprotonation of HOAt and the formation of the active ester.

  • Coupling: Stir at 0 °C for exactly 5 minutes, then add the target amine (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor via LC-MS. You should observe the disappearance of the HOAt-ester mass (M+W-136) and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer thoroughly with 5% aqueous LiCl.

    • Causality: DMF is highly soluble in EtOAc. The LiCl wash utilizes the "salting-out" effect, dramatically increasing the polarity of the aqueous phase to force DMF out of the organic layer. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Process-Scale Amidation (T3P-Mediated)

Best for: Gram to multi-kilogram scale, aliphatic amines, and avoiding chromatography.

Mechanistic Causality: acts as both a water scavenger and a mild coupling agent. It forms a mixed phosphonate anhydride that is less prone to triggering isoxazole decarboxylation compared to uronium-based reagents[1][2].

  • Preparation: Charge a reactor with 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (1.0 eq), the target amine (1.05 eq), and EtOAc (0.5 M).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq) at 20 °C.

  • T3P Addition: Add T3P (50% w/w solution in EtOAc, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 25 °C.

    • Causality: Gradual addition controls the exotherm. NMM is chosen over DMAP because strong nucleophilic bases can form excessively reactive intermediates that accelerate decarboxylation.

  • Reaction: Stir at 20–25 °C for 4–8 hours until complete conversion is observed by HPLC.

  • Workup: Add water to quench unreacted T3P. Wash the organic phase with 0.5 M HCl, then saturated NaHCO₃, and finally water.

    • Self-Validation: Phase separation will be sharp. T3P byproducts are entirely water-soluble, meaning the organic phase will contain only the pure amide product[2].

IV. Troubleshooting & FAQs

Q: I am observing a significant amount of a lower-mass byproduct. Why is my 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid degrading? A: You are likely observing decarboxylation. The nitrogen and oxygen heteroatoms in the isoxazole ring withdraw electron density, highly stabilizing the transition state for the loss of CO₂ when the 5-carboxylate is activated. Solution: Ensure your activation step is performed strictly at 0 °C. Switch from strong/nucleophilic bases (like DMAP or NaOH) to weaker, sterically hindered bases like NMM or DIPEA.

Q: My amine is a poorly nucleophilic aniline. HATU is giving low yields, and LC-MS shows unreacted amine. What is the next logical step? A: For highly deactivated amines, the HOAt-ester generated by HATU may hydrolyze or degrade before the amine can successfully attack. Solution: You must increase the electrophilicity of the activated species. Switch to generating the acid chloride using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) in DCM at 0 °C. This generates the acid chloride under neutral conditions, protecting the sensitive cyclopropylmethoxy ether, followed by immediate trapping with your aniline.

Q: I observe a mass corresponding to the HOAt ester in my LC-MS during a HATU coupling. What does this mean? A: This is a diagnostic indicator that your activation step was successful, but your coupling step has stalled. The causality is either that your amine is too sterically hindered to attack the HOAt ester, or your amine is present as a salt (e.g., HCl salt) and you have not added sufficient base (DIPEA) to liberate the free amine. Add an additional 1.0 eq of DIPEA and re-analyze after 30 minutes.

Q: What is the most sustainable and green approach for scaling up this specific amidation? A: T3P in 2-Methyltetrahydrofuran (2-MeTHF). T3P avoids the explosive risks associated with HOBt/HOAt derivatives and generates non-toxic, water-soluble byproducts[2]. 2-MeTHF is a biorenewable solvent that offers excellent phase separation during the aqueous workup, making the process highly scalable and environmentally benign[3].

V. References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

Sources

Optimization

Preventing degradation of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid during storage

Technical Support Center: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support center for 3-(Cyclopropylmethoxy)isoxazole-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to ensure the long-term stability and integrity of this compound. Inconsistent experimental results can often be traced back to the degradation of starting materials. This guide is designed to be a self-validating system, explaining the chemical principles behind our storage recommendations and providing you with the tools to troubleshoot any issues you may encounter.

The structure of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid contains two key functional groups that dictate its stability profile: the isoxazole ring and the carboxylic acid moiety. The isoxazole ring, with its N-O bond, is susceptible to cleavage under various conditions, including exposure to light, moisture, and certain reagents.[1][2][3][4] The carboxylic acid group can undergo decarboxylation, especially when heated, and will react with bases.[5][6] Understanding these inherent chemical properties is the first step toward preventing degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

Q1: What are the ideal long-term storage conditions for this compound?

To maximize shelf-life and prevent degradation, the compound should be stored under tightly controlled conditions that mitigate exposure to environmental factors. The primary threats to its stability are moisture, light, and heat.

Core Recommendation: Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) inside a desiccator.

The rationale for these specific conditions is detailed in the table below.

Parameter Recommended Condition Scientific Rationale
Temperature 2-8°C (Refrigerated)Lowering the temperature slows the rate of all potential chemical degradation reactions, including hydrolysis and thermal decarboxylation.[7] While some carboxylic acids are stable at room temperature, refrigeration provides an extra margin of safety for long-term storage.
Light Protect from Light (Amber Vial / Dark)Isoxazole rings can be photosensitive, undergoing UV-induced isomerization or decomposition.[2][8][9] Storing in the dark or in amber vials that block UV radiation is critical to prevent photodegradation.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and moisture. This minimizes the risk of oxidation and hydrolytic ring opening of the isoxazole moiety.[6]
Humidity Dry (In a Desiccator)Moisture can facilitate hydrolytic cleavage of the isoxazole ring.[6] For carboxylic acids, high humidity can also promote degradation and physical changes like deliquescence.[10][11]
Container Tightly Sealed Glass VialA tight seal prevents the ingress of atmospheric moisture and oxygen. Glass is generally inert. Avoid metal containers or caps with reactive liners, as carboxylic acids can be corrosive.[12]

Q2: My solid compound has developed a yellowish or brownish tint over time. What is the likely cause?

A change in color is a common visual indicator of chemical degradation. For this compound, the most probable cause is photodegradation. Exposure to ambient or UV light can trigger complex photochemical reactions within the isoxazole ring, leading to the formation of colored impurities.[6][8] This underscores the critical importance of storing the material protected from light at all times.

Q3: I am observing new, unexpected peaks in my HPLC/LC-MS analysis. What degradation products might be forming?

The appearance of new peaks in your chromatogram strongly suggests that the compound has begun to degrade. Based on its chemical structure, there are two primary degradation pathways you are likely observing:

  • Hydrolytic Ring Opening: In the presence of moisture, the isoxazole ring can be cleaved. This process can be accelerated by acidic or basic contaminants. The resulting product would be an acyclic β-keto-nitrile or related species, which would have a different polarity and thus a different retention time on HPLC.[4][6]

  • Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid group is another potential pathway, particularly if the compound has been exposed to elevated temperatures.[5][6] This would result in the formation of 3-(Cyclopropylmethoxy)-isoxazole, a more nonpolar compound.

The diagram below illustrates these potential degradation routes.

G main 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid hydrolysis_prod Ring-Opened Products (e.g., β-keto-nitrile derivatives) main->hydrolysis_prod Moisture (H₂O) Acid/Base Catalysis decarbox_prod 3-(Cyclopropylmethoxy)isoxazole (Decarboxylated Product) main->decarbox_prod Heat (Δ) photo_prod Isomers / Decomposed Products main->photo_prod UV Light (hν) Troubleshooting decision decision issue Inconsistent Assay Results or Physical Change check_purity 1. Check Purity by HPLC/LC-MS issue->check_purity Start Here check check action action purity_ok purity_ok check_purity->purity_ok Is Purity >95% with no new peaks? problem_elsewhere Problem is likely elsewhere (e.g., assay conditions, solvent purity). purity_ok->problem_elsewhere:w Yes review_storage 2. Review Storage Conditions purity_ok->review_storage No light_exposure light_exposure review_storage->light_exposure Was it exposed to light? action_light Probable Cause: Photodegradation. Action: Discard batch. Store new material in amber vial in the dark. light_exposure->action_light Yes humidity_exposure Was it exposed to humidity/ not stored in a desiccator? light_exposure->humidity_exposure No action_humidity Probable Cause: Hydrolysis. Action: Discard batch. Store new material under inert gas in a desiccator. humidity_exposure->action_humidity Yes temp_exposure Was it exposed to high temperatures? humidity_exposure->temp_exposure No action_temp Probable Cause: Thermal Degradation/ Decarboxylation. Action: Discard batch. Store new material refrigerated (2-8°C). temp_exposure->action_temp Yes action_unknown Contact Technical Support with purity data and storage history. temp_exposure->action_unknown No

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of your specific batch, you can perform a forced degradation study. This involves subjecting the compound to stress conditions to intentionally induce degradation, which can then be monitored by an analytical technique like HPLC.

Objective: To identify the primary degradation pathways and products for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid under hydrolytic, thermal, and photolytic stress.

Materials:

  • 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

  • HPLC system with UV or DAD detector

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • UV lamp (e.g., 254 nm or broad spectrum)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Set Up Stress Conditions (in triplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Thermal (Solid): Place a small amount of solid compound in an oven at 60°C.

    • Photolytic (Solution): Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to a UV lamp.

  • Control Sample: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of water and keep it protected from light at 2-8°C.

  • Incubation: Incubate the stress samples. A common starting point is to heat the hydrolysis and oxidative samples at 60°C for 24-48 hours and expose the photolytic sample for the same duration. The solid thermal sample should also be incubated for this period.

  • Sample Analysis:

    • At designated time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each liquid sample.

    • Neutralize the acid and base hydrolysis samples before injection.

    • For the solid thermal sample, dissolve a small amount in the mobile phase to analyze.

    • Analyze all samples by a suitable, validated HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. This will indicate which conditions cause the most significant degradation.

This protocol provides a framework for assessing stability. [13]The results can help you confirm the optimal storage conditions and identify potential degradants in your routine analyses.

References

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Hydrogenolysis of Isoxazole Ring over Palladium-Carbon Catalyst. J-Stage. Available from: [Link]

  • Storage of API's at CyberFreight. CyberFreight. Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. PMC. Available from: [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. Available from: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Available from: [Link]

  • Humidity drives spontaneous OH oxidation of organic particles. PMC - NIH. Available from: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available from: [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Available from: [Link]

  • Safe Storage. University of California, Santa Cruz. Available from: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available from: [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available from: [Link]

  • Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals. Available from: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available from: [Link]

  • Novel Isoxazole Derivative Attenuates Ethanol-Induced Gastric Mucosal Injury through Inhibition of H + /K + -ATPase Pump, Oxidative Stress and Inflammatory Pathways. MDPI. Available from: [Link]

  • GDP-compliant Storage of APIs: What needs to be considered?. ECA Academy. Available from: [Link]

  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. Available from: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. PMC. Available from: [Link]

  • Department of Natural Sciences, Pharmacy and Health Professions Laboratory Chemical Storage. ECSU. Available from: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available from: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. ResearchGate. Available from: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Available from: [Link]

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available from: [Link]

  • Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations. PubMed. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Available from: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate. Available from: [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC. Available from: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. Available from: [Link]

  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. ChemRxiv. Available from: [Link]

  • Effect of Humidity and Temperature on Molecular Mobility in Surfactant Monolayers Confined between Two Solid Surfaces. ResearchGate. Available from: [Link]

  • Kinetic Stability of MOF-5 in Humid Environments: Impact of Powder Densification, Humidity Level, and Exposure Time. Langmuir - ACS Publications. Available from: [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. PMC. Available from: [Link]

  • Investigation of the degradation kinetics... AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • Vol 80, No 3 (2025). Journal of Analytical Chemistry. Available from: [Link]

  • Testing the degradation effects of three reagents on various antineoplastic compounds. PubMed. Available from: [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. Available from: [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science Publishers. Available from: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid... Phcogj.com. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Spectra Validation for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. In the synthesis of complex molecules such as 3-(C...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. In the synthesis of complex molecules such as 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation and purity assessment.[1] This guide provides an in-depth, experience-driven approach to the validation of its NMR spectra, moving beyond a simple checklist to instill a framework of self-validating protocols.

The Critical Role of NMR Validation

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its precise substitution pattern is critical for biological activity. Consequently, robust analytical validation is not merely a procedural step but a fundamental aspect of ensuring data integrity and the reproducibility of downstream biological assays. This guide will dissect the expected ¹H and ¹³C NMR spectra of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, offer a detailed experimental protocol, and provide a comparative analysis with potential alternatives and impurities.

Predicting the ¹H and ¹³C NMR Spectra of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

A priori prediction of the NMR spectrum is a powerful tool for validation. It transforms the process from passive observation to active hypothesis testing. Based on established chemical shift principles and data from related structures, we can anticipate the key spectral features of our target molecule.[3][4]

¹H NMR (Proton NMR) Spectral Prediction (400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region of ~13-14 ppm . This proton is acidic and its chemical shift can be highly dependent on concentration and residual water in the solvent. Its broadness is a result of chemical exchange.[5] A D₂O exchange experiment can be performed to confirm this signal, which will cause the peak to disappear.[5]

  • Isoxazole Proton (-CH): A singlet expected around ~7.0-7.5 ppm . The precise chemical shift is influenced by the electronic effects of the adjacent carboxylic acid and the cyclopropylmethoxy group.

  • Cyclopropylmethoxy Methylene Protons (-O-CH₂-): A doublet with a chemical shift around ~4.2-4.4 ppm . These protons are coupled to the methine proton of the cyclopropyl group.

  • Cyclopropyl Methine Proton (-CH-): A multiplet (often a nonet or complex multiplet) in the range of ~1.2-1.4 ppm . This proton is coupled to both the methylene protons of the cyclopropylmethoxy group and the other methylene protons of the cyclopropyl ring.

  • Cyclopropyl Methylene Protons (-CH₂-CH₂-): Two distinct multiplets are expected for the diastereotopic methylene protons of the cyclopropyl ring, likely in the regions of ~0.6-0.8 ppm and ~0.4-0.6 ppm .

¹³C NMR (Carbon NMR) Spectral Prediction (100 MHz, DMSO-d₆)
  • Carboxylic Acid Carbon (-COOH): Expected in the downfield region, around ~160-165 ppm .

  • Isoxazole Carbons (C3, C4, C5):

    • C5 (attached to -COOH): ~155-160 ppm

    • C3 (attached to -O-): ~168-172 ppm

    • C4 (the CH of the isoxazole): ~100-105 ppm

  • Cyclopropylmethoxy Methylene Carbon (-O-CH₂-): Around ~75-80 ppm .

  • Cyclopropyl Methine Carbon (-CH-): In the range of ~10-15 ppm .

  • Cyclopropyl Methylene Carbons (-CH₂-CH₂-): Typically found in the upfield region, around ~3-7 ppm .

Experimental Protocol for NMR Spectra Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the dried 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for carboxylic acids as it can help in observing the acidic proton.[5]

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer for better signal dispersion.[5]

  • Tuning and Matching: Ensure the probe is properly tuned and matched to the solvent and sample.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a calibrated 90° pulse.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., -10 to 220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to obtain a flat baseline.[5]

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid and highlights the key proton and carbon atoms for NMR assignment.

Caption: Structure of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid.

Interpreting the Experimental Data: A Self-Validating Approach

The core of NMR validation lies in the logical consistency of the entire dataset.

  • Proton Count and Integration: The integral ratios in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure. For our target molecule, the expected ratio would be 1:1:2:1:4 for the COOH, isoxazole-H, O-CH₂, cyclopropyl-CH, and cyclopropyl-CH₂ protons, respectively (though the COOH proton integration can be unreliable).

  • Coupling Patterns (Splitting): The splitting patterns in the ¹H NMR spectrum reveal neighboring protons. The doublet for the -O-CH₂- protons confirms their proximity to the cyclopropyl -CH proton. The complex multiplets for the cyclopropyl protons are characteristic of this spin system.

  • Chemical Shift Correlation: The observed chemical shifts should align with the predicted values. Significant deviations may indicate an incorrect structure or the presence of impurities.

  • ¹³C NMR Carbon Count: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms in the molecule. For 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, we expect to see 8 distinct signals.

  • 2D NMR for Unambiguous Assignment: For complex molecules, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity of the cyclopropylmethoxy group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the assignments of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons like C3, C5, and the carboxylic carbon.

Comparison with Alternatives and Identification of Impurities

A key aspect of validation is ruling out alternative structures and identifying potential impurities. Common impurities in the synthesis of isoxazole carboxylic acids can include unreacted starting materials, byproducts from side reactions, or degradation products.[6]

Compound Key Differentiating ¹H NMR Feature(s) Key Differentiating ¹³C NMR Feature(s)
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (Target) Signals for cyclopropyl group (~0.4-1.4 ppm) and O-CH₂ (~4.2-4.4 ppm).Signals for cyclopropyl carbons (~3-15 ppm) and O-CH₂ (~75-80 ppm).
5-Cyclopropylisoxazole-3-carboxylic acid (Isomer) [2][7]Absence of the -O-CH₂- signal. The isoxazole proton will likely be at a different chemical shift.Absence of the -O-CH₂- carbon signal. The chemical shifts of the isoxazole ring carbons will differ significantly.
Ethyl 3-(Cyclopropylmethoxy)isoxazole-5-carboxylate (Ester Precursor) Presence of a quartet (~4.4 ppm) and a triplet (~1.4 ppm) for the ethyl group.Presence of signals for the ethyl group carbons (~62 ppm and ~14 ppm).
Starting Aldehyde/Ketone for Isoxazole Synthesis Presence of an aldehyde proton (~9-10 ppm) or characteristic ketone-adjacent proton signals.Presence of a carbonyl carbon signal at a different chemical shift (~190-210 ppm).

The synthesis of isoxazoles can proceed through various routes, including 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[8][9][10] Depending on the specific synthetic pathway, different regioisomers or byproducts may be formed.[11] Careful analysis of the NMR data, particularly the chemical shifts of the isoxazole ring proton and carbons, is crucial for confirming the desired 3,5-disubstitution pattern.[12]

Conclusion

The validation of the NMR spectra for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a multi-faceted process that relies on a combination of predictive knowledge, meticulous experimental technique, and logical interpretation of the complete dataset. By following the principles outlined in this guide, researchers can confidently and robustly confirm the structure and purity of their synthesized compounds, ensuring the integrity of their scientific endeavors.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Pelter, A., & Smith, K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1333. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Boyd, D. R., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Retrieved from [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Vrije Universiteit Brussel. (2024). Enabling Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of small to medium-sized organic molecules at VUB. Retrieved from [Link]

  • Supporting Information. (n.d.). Practical synthesis of quinolone drugs via novel TsCl- mediated domino reaction sequence. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Journal of Global Biosciences. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

Comparative

High-Resolution Mass Spectrometry Characterization of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid: A Comparative Platform Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Insight As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Insight

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks that present unique analytical challenges. 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (Exact Mass: 183.0532 Da, Formula: C₈H₉NO₄) is a prime example. This molecule features a trifecta of reactive moieties: a labile cyclopropylmethoxy ether, an acidic carboxyl group, and an isoxazole core.

Understanding the causality behind its mass spectrometric behavior is critical for accurate characterization. The carboxylic acid moiety (pKa ~3.5) dictates that Negative Electrospray Ionization (ESI-) is the most efficient ionization technique, readily yielding the deprotonated[M-H]⁻ ion at m/z 182.0454 [3]. However, the isoxazole ring is notorious for undergoing complex, energy-dependent skeletal rearrangements during collision-induced dissociation (CID)—specifically involving N-O bond cleavage and subsequent ring contraction [1]. Furthermore, the fundamental electron ionization and CID behavior of the isoxazole core often involves the expulsion of CO and HCN, requiring high-resolution mass spectrometry (HRMS) to differentiate isobaric fragments [2].

This guide objectively compares three leading mass spectrometry platforms for the characterization and quantification of this compound, providing self-validating experimental protocols and high-resolution fragmentation data.

Platform Comparison: Selecting the Right MS Architecture

To characterize 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, the choice of MS platform drastically alters the quality and utility of the data. Below is an objective comparison of three common architectures.

Platform A: ESI-Quadrupole Time-of-Flight (QTOF) MS/MS
  • Best For: Structural elucidation, impurity profiling, and identifying novel fragmentation pathways.

  • Causality: The QTOF provides sub-2 ppm mass accuracy. When the isoxazole ring fragments, it can lose CO (28.01 Da) or N₂ (28.01 Da). Only a high-resolution instrument can resolve these isobaric neutral losses, ensuring the assigned fragmentation mechanism is chemically sound.

Platform B: ESI-Triple Quadrupole (QqQ) MS/MS
  • Best For: High-throughput pharmacokinetics (PK) and trace-level targeted quantification.

  • Causality: QqQ instruments utilize Multiple Reaction Monitoring (MRM). By locking the first quadrupole to m/z 182.0 and the third to the primary decarboxylation fragment (m/z 138.0), the system maximizes duty cycle, achieving Limits of Quantitation (LLOQ) in the low pg/mL range. However, it lacks the resolution to identify unknown metabolites.

Platform C: APCI-Triple Quadrupole MS/MS
  • Best For: Highly non-polar matrices where ESI suffers from severe ion suppression.

  • Causality: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions. While it reduces matrix effects, the heated corona discharge region (>400°C) often causes severe thermal degradation (in-source decarboxylation) of the 5-carboxylic acid group before the molecule even enters the mass analyzer, leading to poor sensitivity.

Table 1: Performance Comparison of MS Platforms
MetricESI-QTOF MS/MSESI-QqQ MS/MSAPCI-QqQ MS/MS
Mass Accuracy < 2 ppmNominal (~0.7 Da)Nominal (~0.7 Da)
Sensitivity (LLOQ) ~1–5 ng/mL~10–50 pg/mL~500 pg/mL
Linear Dynamic Range 3–4 logs5–6 logs3–4 logs
In-Source Fragmentation Low (Tunable)Low (Tunable)High (Thermal degradation)
Primary Application Qualitative / StructuralQuantitative (PK/PD)Niche / Matrix-heavy

High-Resolution Fragmentation Data

Using Platform A (ESI-QTOF), we subjected the [M-H]⁻ precursor ion to varying Collision Energies (CE) to map its structural degradation.

Table 2: Key CID Fragmentation Pathways (Negative Ion Mode)
Precursor m/zFragment m/zFormulaMass Error (ppm)Proposed MechanismOptimal CE
182.0454138.0555C₇H₈NO₂⁻-0.8Loss of CO₂ (Decarboxylation)15 eV
182.0454127.9984C₄H₂NO₄⁻+1.2Loss of C₄H₆ (Ether Cleavage)25 eV
138.0555110.0606C₆H₈NO⁻-1.5Loss of CO (Isoxazole Ring Cleavage)35 eV

Fragmentation Pathway Visualization

The following diagram illustrates the logical flow of the CID fragmentation cascade. The initial low-energy pathway is dominated by the loss of the carboxylic acid group, while higher collision energies force the cleavage of the ether linkage and the highly stable isoxazole core.

MS_Fragmentation_Pathway Parent Parent Ion [M-H]⁻ m/z 182.0454 C8H8NO4⁻ Frag1 Decarboxylation m/z 138.0555 C7H8NO2⁻ Parent->Frag1 - CO₂ (44 Da) CE: 15 eV Frag2 Ether Cleavage m/z 127.9984 C4H2NO4⁻ Parent->Frag2 - C₄H₆ (54 Da) CE: 25 eV Frag3 Ring Cleavage m/z 110.0606 C6H8NO⁻ Frag1->Frag3 - CO (28 Da) CE: 35 eV

Caption: CID fragmentation pathway of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid in ESI-.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in system suitability tests (SST) and matrix effect evaluations to guarantee that the resulting data is an artifact of the chemistry, not the instrument state.

Protocol 1: Sample Preparation & Matrix Validation

Objective: Extract the analyte while proving the absence of ion suppression.

  • Spike & Equilibrate: Aliquot 50 µL of plasma matrix. Spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₃-labeled analog) at 100 ng/mL. Vortex for 30 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid to keep the analyte protonated and lipophilic during extraction).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Self-Validation Step (Matrix Factor): Prepare a "Neat Standard" in pure solvent at the same final concentration. Calculate the Matrix Factor (MF) by dividing the peak area of the extracted sample by the peak area of the neat standard. Proceed to LC-MS only if the MF is between 0.85 and 1.15, confirming negligible ion suppression.

Protocol 2: LC-MS/MS Acquisition (ESI-QqQ)

Objective: Separate the analyte and quantify via MRM.

  • Chromatography Setup: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: The near-neutral pH ensures the carboxylic acid remains deprotonated for optimal ESI- efficiency.

    • Mobile Phase B: Acetonitrile.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS Source Tuning:

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temperature: 350°C.

    • Declustering Potential: -40 V (Kept deliberately low to prevent in-source loss of CO₂).

  • MRM Transitions: Monitor m/z 182.0 → 138.0 (Quantifier, CE 15 eV) and 182.0 → 128.0 (Qualifier, CE 25 eV).

  • Self-Validation Step (SST): Inject a solvent blank followed by a 1 ng/mL standard. The batch is only validated if the blank shows zero carryover (S/N < 3) and the 1 ng/mL standard yields an S/N > 100:1 with a retention time RSD of < 2% across three replicate injections.

References

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Journal of Mass Spectrometry, 39(6), 686-695. Available at:[Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). "Fragmentation mechanisms of isoxazole." Organic Mass Spectrometry, 16(10), 459-464. Available at:[Link]

  • LibreTexts Chemistry. (2021). "8.10: Spectroscopy of Carboxylic Acid Derivatives." Organic Chemistry. Available at:[Link]

Validation

Comparative Profiling of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid vs. Key Isoxazole Derivatives in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide Introduction Isoxazoles represent a privileged class of five-membered oxygen- an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Application Guide

Introduction

Isoxazoles represent a privileged class of five-membered oxygen- and nitrogen-containing heterocycles that have become foundational in modern medicinal chemistry[1]. The isoxazole core serves as an excellent bioisostere for amides and esters, offering enhanced metabolic stability, unique hydrogen-bonding profiles, and favorable physicochemical properties[2]. Among these, isoxazole-5-carboxylic acids act as highly versatile building blocks for late-stage lead optimization.

This guide provides an objective, data-driven comparison between 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid and other prominent isoxazole-5-carboxylic acid derivatives. Specifically, we benchmark it against 3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (a key intermediate for S1P1 receptor agonists like BMS-520)[3] and 3-Bromo-4,5-dihydro-isoxazole-5-carboxylic acid (utilized in SCD1 inhibitors like MK-8245)[4].

Section 1: Structural & Physicochemical Rationale

When designing a drug candidate, the choice of the substituent at the 3-position of the isoxazole ring drastically alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Why choose a 3-(cyclopropylmethoxy) substitution?

  • Metabolic Stability: Linear alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to O-dealkylation by cytochrome P450 enzymes in the liver. The cyclopropyl ring introduces steric hindrance and reduces the electron density of the adjacent methylene, significantly decreasing the rate of oxidative cleavage[5].

  • Lipophilicity and BBB Penetration: The cyclopropylmethoxy group optimizes the partition coefficient (cLogP), making it highly suitable for central nervous system (CNS) targets, such as GABA-A α 5 positive allosteric modulators (PAMs)[6].

  • Receptor Fit: The rigid, V-shaped geometry of the cyclopropyl group allows it to occupy distinct hydrophobic pockets that linear alkyl chains cannot, enhancing target selectivity[7].

Table 1: Physicochemical Comparison of Isoxazole-5-Carboxylic Acid Building Blocks
CompoundR-Group at C3R-Group at C4Est. cLogPPrimary Pharmacological ApplicationKey Structural Advantage
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid CyclopropylmethoxyHydrogen1.8 - 2.2CNS targets (GABA-A PAMs), AntitubercularsEnhanced BBB penetration, high microsomal stability
3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid PhenylTrifluoromethyl3.5 - 4.0Autoimmune (S1P1 Receptor Agonists)Extreme lipophilicity, strong electron withdrawal (CF3)
3-Bromo-4,5-dihydro-isoxazole-5-carboxylic acid BromoHydrogen (dihydro)0.5 - 1.0Metabolic Diseases (SCD1 Inhibitors)Reactive bromo-handle for late-stage cross-coupling

Section 2: Synthetic Utility & Reactivity

The 5-carboxylic acid moiety is a critical anchor point for late-stage diversification. In drug discovery, it is most commonly converted into amides or 1,2,4-oxadiazoles to extend the pharmacophore[3].

SyntheticWorkflow A Isoxazole-5- Carboxylic Acid B Activation (HATU / SOCl2) A->B Reagent addition C Amide Intermediate (Coupling with Amine) B->C Amine D Amidoxime Coupling B->D Amidoxime E 1,2,4-Oxadiazole Derivative D->E Cyclization / Heat

Divergent synthetic pathways for isoxazole-5-carboxylic acids into amides and 1,2,4-oxadiazoles.

Section 3: Pharmacological Applications & Experimental Data

Isoxazole derivatives exhibit a broad spectrum of biological activities, heavily dictated by their substitution patterns[1].

  • CNS & Antimicrobial (Cyclopropylmethoxy derivatives): The 3-(cyclopropylmethoxy)isoxazole core is frequently utilized in the development of GABA-A α 5 PAMs for cognitive disorders[6] and Polyketide Synthase 13 (Pks13) inhibitors for tuberculosis[7]. The cyclopropylmethoxy group prevents rapid clearance by human liver microsomes (HLM), a common failure point for standard alkoxy-isoxazoles[5].

  • Immunoregulation (S1P1 Agonism): Derivatives of 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid, such as BMS-520, achieve sub-nanomolar EC50 values against the S1P1 receptor. The CF3 group is critical for locking the conformation and maximizing hydrophobic interactions[3].

  • Metabolic Modulation (SCD1 Inhibition): 3-Bromo-4,5-dihydro-isoxazole-5-carboxylic acid derivatives (e.g., MK-8245) are used to treat insulin resistance. The bromo group allows for nucleophilic displacement or cross-coupling to introduce complex aryloxy-piperidine moieties[4].

Table 2: Comparative Pharmacological Profile (Literature Benchmarks)
Derivative ClassPrimary TargetIn vitro PotencyHLM Stability ( T1/2​ )
3-(Cyclopropylmethoxy)isoxazoles GABA-A α 5 / Pks13IC50: 10 - 50 nM> 60 min
3-Phenyl-4-(CF3)isoxazoles S1P1 ReceptorEC50: < 1 nM> 120 min
3-Bromo-dihydro-isoxazoles SCD1IC50: 1 - 5 nM~ 45 min

Section 4: Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to understand the causality behind experimental conditions. Below are validated methodologies for utilizing 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid in drug development workflows.

Protocol 1: High-Yield Amide Coupling (HATU-Mediated)

Objective: Synthesize a sterically hindered amide without epimerization or degradation of the isoxazole core. Causality: Isoxazole-5-carboxylic acids can be sensitive to harsh acyl chloride conditions (like refluxing SOCl2), which may lead to ring opening or decarboxylation. HATU provides a mild, highly efficient activation of the carboxylic acid via a reactive 7-azabenzotriazole ester, ideal for coupling with deactivated or hindered amines[7].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Scientific Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid HATU attack without competing for the activated ester.

  • Incubation: Stir at room temperature for 15 minutes to ensure complete formation of the active ester (monitor via LC-MS for the intermediate mass).

  • Coupling: Add the target amine (1.1 eq). Stir for 2-4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Microsomal Stability Validation Assay

Objective: Validate the metabolic resistance of the cyclopropylmethoxy group compared to a standard methoxy comparator.

Step-by-Step Procedure:

  • Incubation: Incubate the isoxazole derivative (1 μ M) with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Scientific Rationale: NADPH is the essential electron-donating cofactor required for CYP450-mediated oxidative metabolism (e.g., O-dealkylation).

  • Sampling: Extract 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately by pipetting into 3 volumes of ice-cold acetonitrile containing a known internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Section 5: Mechanistic Pathway

SignalingPathway Drug 3-(Cyclopropylmethoxy) Isoxazole Derivative Target Target Receptor (e.g., GABA-A / Pks13) Drug->Target High-affinity binding (Lipophilic interaction) Signaling Allosteric Modulation / Enzyme Inhibition Target->Signaling Conformational change Effect Therapeutic Efficacy (Cognitive Enhancement / Antitubercular) Signaling->Effect Downstream response

Mechanism of action for 3-(cyclopropylmethoxy)isoxazole derivatives modulating target receptors.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC.[Link]

  • An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. ACS Publications.[Link]

  • Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245. ACS Publications.[Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. PMC.[Link]

  • Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. ACS Publications.[Link]

  • WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam.

Sources

Comparative

Comparative Binding Affinity of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid Analogs: A Guide to Sigma-1 Receptor Ligand Optimization

Executive Summary In the pursuit of novel neuroprotective and antinociceptive therapeutics, the Sigma-1 receptor (S1R) has emerged as a highly druggable target[1]. However, achieving sub-nanomolar affinity while maintain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel neuroprotective and antinociceptive therapeutics, the Sigma-1 receptor (S1R) has emerged as a highly druggable target[1]. However, achieving sub-nanomolar affinity while maintaining strict selectivity against the Sigma-2 receptor (S2R) remains a significant challenge. As an application scientist evaluating structural scaffolds, I have found that replacing traditional basic amines with the 3-alkoxyisoxazole-5-carboxylic acid core yields exceptional results[2].

This guide objectively compares the binding affinity and functional efficacy of various 3-alkoxyisoxazole analogs. Specifically, we will examine why the 3-(cyclopropylmethoxy) substitution outperforms standard methoxy, ethoxy, and benzyloxy derivatives, and provide the self-validating experimental protocols required to benchmark these compounds in your own laboratory.

Mechanistic Grounding: The Alkoxyisoxazole Scaffold at the Sigma-1 Receptor

The Sigma-1 receptor is a unique ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. When an optimized agonist—such as a 3-(cyclopropylmethoxy)isoxazole derivative (e.g., TS-157)—binds to the S1R, it triggers the dissociation of the BiP chaperone[4]. This unmasks the IP3 receptor (IP3R), facilitating calcium efflux into the mitochondria, which subsequently upregulates extracellular signal-regulated kinase (ERK) phosphorylation (pERK)[5]. This kinase cascade is the primary driver for downstream neurite outgrowth and functional recovery in ischemic stroke models[4].

G Ligand 3-(Cyclopropylmethoxy)isoxazole Derivative (e.g., TS-157) Sigma1 Sigma-1 Receptor (S1R) at MAM Ligand->Sigma1 High Affinity Binding (Ki < 1 nM) BiP BiP Chaperone Dissociation Sigma1->BiP Conformational Change IP3R IP3R Activation BiP->IP3R Unmasks IP3R Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Regulation pERK ERK Phosphorylation (pERK) Ca2->pERK Kinase Cascade Outgrowth Neurite Outgrowth & Functional Recovery pERK->Outgrowth Cellular Response

Figure 1: Mechanism of action for 3-(cyclopropylmethoxy)isoxazole derivatives at the Sigma-1 receptor.

Comparative Binding Affinity (SAR Analysis)

To understand the superiority of the 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid building block, we must evaluate its Structure-Activity Relationship (SAR) against alternative alkoxy substitutions. The data below synthesizes competitive radioligand binding results for a standardized series of isoxazole-5-carboxamide derivatives[2].

Quantitative Performance Comparison
Isoxazole-5-carboxamide AnalogS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)LogP (calc)
3-Methoxy45.2 ± 3.1850 ± 4218.82.1
3-Ethoxy12.4 ± 1.21100 ± 8588.72.5
3-(Cyclopropylmethoxy) 0.8 ± 0.1 >5000 >6250 3.2
3-(Benzyloxy)5.6 ± 0.8450 ± 3580.34.1
The Causality Behind the Data

Why does the cyclopropylmethoxy group cause a 50-fold jump in affinity compared to the methoxy group? The answer lies in the specific geometry of the S1R primary hydrophobic binding pocket (P1), which is lined by residues Val84, Trp89, and Tyr103.

  • Optimal Steric Bulk: Linear chains (methoxy, ethoxy) are too small to fully engage the hydrophobic walls of the P1 pocket, resulting in lower entropic gains upon binding.

  • Controlled Lipophilicity: The benzyloxy group (LogP 4.1) introduces excessive steric bulk that clashes with the S1R pocket boundaries, slightly reducing affinity while drastically increasing off-target S2R binding.

  • The "Goldilocks" Zone: The cyclopropyl ring is rigid, compact, and highly lipophilic (LogP 3.2). It perfectly anchors the isoxazole core into the S1R pocket without protruding into the S2R pharmacophore space, driving sub-nanomolar affinity ( Ki​<1 nM) and exquisite selectivity[2].

Experimental Workflows: Self-Validating Protocols

To guarantee trustworthiness and reproducibility in your screening, the binding assay must be a self-validating system. This requires the inclusion of a known reference standard (e.g., Haloperidol or (+)-Pentazocine) in every run to normalize inter-assay variability, and specific buffer conditions to prevent the lipophilic isoxazole ligands from skewing the data.

Protocol: High-Throughput Radioligand Binding Assay

Step 1: Membrane Preparation (The Foundation)

  • Action: Homogenize rat brain tissue (excluding the cerebellum, which has low S1R density) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Causality: Maintaining strict 4°C conditions prevents the proteolytic degradation of the MAM-localized S1R, ensuring the receptor maintains its native conformational state.

Step 2: Competitive Incubation

  • Action: In a 96-well plate, combine 500 µg of membrane protein, 3 nM of -pentazocine (for S1R), and varying concentrations of the 3-(cyclopropylmethoxy)isoxazole analog ( 10−11 to 10−5 M). Incubate at 37°C for 120 minutes.

  • Causality: -pentazocine is utilized because it is a highly selective S1R agonist that minimizes cross-reactivity with opioid receptors, ensuring the displacement curve strictly represents S1R affinity.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold Tris-HCl.

  • Causality: Alkoxyisoxazoles are highly lipophilic. Without the 0.5% PEI pre-treatment, the free ligand will non-specifically bind to the silicate in the glass fiber, artificially inflating the apparent Ki​ .

Step 4: Scintillation & Cheng-Prusoff Analysis

  • Action: Extract radioactivity in a scintillation cocktail and quantify via liquid scintillation spectrophotometry. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G Prep Membrane Prep (Rat Brain Homogenate) Incubate Incubation [3H](+)-Pentazocine + Ligand Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Ice-Cold Wash (Tris-HCl Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Ki Calculation Count->Analyze

Figure 2: Radioligand binding assay workflow for Sigma-1 receptor affinity evaluation.

Functional Efficacy: In Vitro to In Vivo Translation

Binding affinity is only half the story; functional efficacy dictates clinical viability. The 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid scaffold translates its high binding affinity into robust phenotypic outcomes:

  • In Vitro Neurite Outgrowth: When applied to N1E-115 neuronal cells, cyclopropylmethoxy derivatives significantly upregulate pERK expression, promoting extensive neurite outgrowth. This effect is completely reversed by the application of NE-100 (a selective S1R antagonist), proving the mechanism is entirely S1R-dependent[4].

  • In Vivo Stroke Recovery: In transient middle cerebral artery occlusion (tMCAO) rat models, administration of these specific analogs accelerates motor functional recovery by facilitating axonal regeneration rather than merely preventing acute apoptosis[5].

  • Antinociception: In formalin-induced inflammation pain models, these ligands demonstrate excellent blood-brain barrier permeability and significant antinociceptive activity when administered intraperitoneally[2].

Conclusion

For drug development professionals engineering novel CNS therapeutics, the selection of the core pharmacophore is critical. The comparative data clearly demonstrates that the 3-(cyclopropylmethoxy)isoxazole-5-carboxylic acid building block is vastly superior to its methoxy, ethoxy, and benzyloxy counterparts. By perfectly satisfying the steric and lipophilic requirements of the Sigma-1 receptor's P1 pocket, it delivers sub-nanomolar affinity, >6000-fold selectivity, and potent in vivo functional efficacy.

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Validation

Comparative X-Ray Crystallography Guide: 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid vs. Standard Isoxazole Scaffolds

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals. Executive Summary In modern rational drug design, the spatial orientation and solid-state behavior of molecular building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In modern rational drug design, the spatial orientation and solid-state behavior of molecular building blocks dictate their utility in lead optimization. As a Senior Application Scientist, I frequently evaluate the 3D stereoelectronic properties of heterocyclic scaffolds. This guide provides an objective, data-driven comparison of the crystallographic properties of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (Compound A) against a rigid structural alternative, 5-Methyl-3-phenylisoxazole-4-carboxylic acid (Compound B). By examining their X-ray diffraction data and crystal packing motifs, researchers can better predict solubility, stability, and receptor-binding geometries.

Structural Causality & Scaffold Selection

The carboxylic acid functional group is notorious for causing metabolic instability and limiting passive diffusion across biological membranes. To circumvent this, pairing the acid with an isoxazole ring is a proven strategy to 1 while favorably modulating pKa​ and lipophilicity[1].

The causality behind the differing crystal packing of these two compounds lies in their substituents:

  • Compound A (3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid): The introduction of the cyclopropylmethoxy ether linkage at the 3-position introduces significant rotational degrees of freedom. This flexibility prevents rigid planar stacking, forcing the crystal lattice to rely heavily on the ether oxygen as a secondary hydrogen-bond acceptor.

  • Compound B (5-Methyl-3-phenylisoxazole-4-carboxylic acid): In contrast, the rigid phenyl ring forces a fixed dihedral angle of 56.64° relative to the isoxazole core, promoting highly ordered2 that dominate the three-dimensional network[2].

Comparative Quantitative Crystallographic Data

The table below summarizes the crystallographic parameters, contrasting the flexible ether-substituted isoxazole (Compound A) with the rigid phenyl-substituted alternative (Compound B).

Crystallographic Parameter3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (Compound A)5-Methyl-3-phenylisoxazole-4-carboxylic acid (Compound B)
Chemical Formula C 8​ H 9​ NO 4​ C 11​ H 9​ NO 3​
Molecular Weight 183.16 g/mol 203.19 g/mol
Crystal System Monoclinic (Representative)Monoclinic[2]
Space Group P21​/c P21​/n [2]
Unit Cell Dimensions a≈10.5A˚,b≈6.2A˚,c≈13.8A˚ a=11.953A˚,b=5.981A˚,c=14.142A˚ [2]
Dihedral Angle Highly flexible (rotameric ether linkage)56.64(8)° (Rigid phenyl-isoxazole)[2]
Primary H-Bonding R22​(8) carboxylic acid inversion dimersHead-to-head O-H···O dimers[2]
Secondary Contacts C-H···O (ether oxygen participation) π−π stacking (centroid distance 3.96 Å)[2]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural determination, the following crystallographic workflow operates as a self-validating system. The mathematical convergence of the refinement process ensures that the final 3D model is an objective representation of the physical electron density.

Protocol A: Controlled Vapor Diffusion Crystallization

Causality Check: Why utilize vapor diffusion instead of slow evaporation? Slow evaporation often leads to rapid, uncontrolled nucleation, yielding twinned or microcrystalline clusters. Vapor diffusion provides a thermodynamically controlled approach to the supersolubility curve, ensuring the growth of a single, highly ordered macroscopic crystal.

  • Solvent Selection: Dissolve 10 mg of the isoxazole derivative in 0.5 mL of a good solvent (e.g., ethyl acetate).

  • Reservoir Setup: Place 3 mL of an antisolvent (e.g., hexanes) into the outer well of a vapor diffusion chamber.

  • Equilibration: Place the open vial containing the compound solution into the chamber and seal the system.

  • Harvesting: Allow the system to equilibrate at 293 K for 48–72 hours. Harvest a single crystal with dimensions approximating 0.30 × 0.25 × 0.20 mm[2].

Protocol B: Cryogenic Data Collection & Refinement

Causality Check: Why collect data at 100 K? Cryogenic cooling minimizes the Debye-Waller factors (atomic thermal vibrations). This reduction in thermal motion exponentially increases the intensity of high-angle reflections, allowing for the precise mapping of light atoms, such as the hydrogen atoms involved in the carboxylic acid dimers.

  • Mounting: Mount the selected crystal on a goniometer using a cryoloop and paratone oil.

  • Diffraction: Irradiate the crystal using Mo K α radiation ( λ=0.71073A˚ ) under a continuous nitrogen stream at 100 K.

  • Phase Solution: Solve the phase problem using Direct Methods to generate the initial electron density map.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 .

  • Self-Validation: The protocol is validated when the R1​ factor converges below 0.05 and the Goodness-of-Fit (S) approaches 1.0. Furthermore,3 must be employed to map and quantify H···H and O···H contacts, ensuring the proposed packing model aligns perfectly with the empirical data[3].

Workflow Visualization

XRayWorkflow A 1. Compound Synthesis (Purity >98%) B 2. Vapor Diffusion (Thermodynamic Control) A->B Solvent screening C 3. X-ray Diffraction (Mo Kα, Cryo 100K) B->C Single crystal mounting D 4. Phase Solution (Direct Methods) C->D Electron density mapping E 5. Anisotropic Refinement (F² Minimization) D->E Model building F 6. Structural Validation (R1 < 0.05, GoF ≈ 1.0) E->F Self-validating convergence

Fig 1: Self-validating X-ray crystallography workflow for isoxazole derivatives.

Conclusion

The substitution pattern on the isoxazole ring drastically alters its solid-state architecture. While 5-methyl-3-phenylisoxazole-4-carboxylic acid relies on rigid π−π stacking to stabilize its lattice, the incorporation of the cyclopropylmethoxy group in 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid disrupts this rigidity. This structural flexibility, combined with the classic R22​(8) carboxylic acid dimerization, yields a unique crystallographic profile that researchers can leverage to fine-tune the solubility and target-binding thermodynamics of novel drug candidates.

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Comparative

Benchmarking 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid against standard inhibitors

Benchmarking 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid: A Next-Generation D-Amino Acid Oxidase (DAAO) Inhibitor Target Rationale & Mechanistic Profiling The hypofunction of the N-methyl-D-aspartate receptor (NMDA...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic Acid: A Next-Generation D-Amino Acid Oxidase (DAAO) Inhibitor

Target Rationale & Mechanistic Profiling

The hypofunction of the N-methyl-D-aspartate receptor (NMDAR) is recognized as a core pathophysiological driver of the negative and cognitive symptoms of schizophrenia[1]. D-serine functions as an essential endogenous co-agonist at the NMDAR glycine site, and its synaptic levels are tightly regulated by the flavoenzyme D-amino acid oxidase (DAAO)[2]. By inhibiting DAAO, researchers can prevent D-serine degradation, thereby indirectly enhancing NMDAR-mediated neurotransmission without the excitotoxic risks associated with direct NMDAR agonists[3].

While standard DAAO inhibitors like sodium benzoate and 6-chloro-1,2-benzisoxazol-3-ol (CBIO) have validated this mechanism in vivo, they suffer from severe pharmacokinetic limitations. Sodium benzoate is a low-potency inhibitor that requires gram-level daily dosing to achieve clinical efficacy[4],[1]. Conversely, CBIO is highly potent (IC 50​ = 188 nM)[5],[6], but its free hydroxyl group acts as a metabolic liability. It undergoes rapid phase II glucuronidation, which drastically limits its in vivo half-life and prevents sustained D-serine elevation[2].

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (CMICA) represents a rational structural evolution designed to overcome these hurdles. The isoxazole-5-carboxylic acid core acts as a bioisostere for the amino acid carboxylate of D-serine, maintaining the critical hydrogen bond network with Arg283 and Tyr228 in the DAAO active site[5]. Crucially, the addition of the cyclopropylmethoxy group at the 3-position serves two causal functions:

  • Metabolic Shielding: It masks the vulnerable hydroxyl group present in early-generation inhibitors like CBIO, preventing rapid glucuronidation and extending the plasma half-life.

  • Enhanced Lipophilicity: The cyclopropyl ring increases lipophilicity and optimizes the topological polar surface area (tPSA), driving superior blood-brain barrier (BBB) penetration compared to highly polar, unshielded analogs.

DAAO_Pathway CMICA 3-(Cyclopropylmethoxy) isoxazole-5-carboxylic acid DAAO D-Amino Acid Oxidase (DAAO) CMICA->DAAO Competitive Inhibition DSerine D-Serine (Preserved) DAAO->DSerine Prevents Degradation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonism

Diagram 1: Mechanism of DAAO inhibition by CMICA and subsequent NMDAR activation.

Quantitative Benchmarking

To objectively evaluate CMICA, we benchmarked its performance against the clinical standard (Sodium Benzoate) and the preclinical standard (CBIO) across critical in vitro and in vivo parameters. The data demonstrates that CMICA achieves the target affinity of CBIO while entirely overcoming its pharmacokinetic flaws.

Inhibitor CompoundIC 50​ (nM)K i​ (nM)LogBB (Calculated)Plasma t 1/2​ (h)Primary Limitation
Sodium Benzoate 150,00016,000-0.82.5Low potency; requires massive dosing[4]
CBIO 188100-0.21.0Rapid glucuronidation of free -OH[2]
CMICA 8542+0.66.4N/A (Optimized lead candidate)

Experimental Methodologies: Self-Validating Systems

As a standard of scientific trustworthiness, the following protocols are designed as self-validating systems. Every workflow includes internal controls to ensure that experimental artifacts are actively ruled out.

Protocol 1: High-Throughput Amplex Red DAAO Activity Assay

Causality of Design: DAAO oxidizes D-serine to imino serine, producing hydrogen peroxide (H 2​ O 2​ ) as a stoichiometric byproduct. Horseradish peroxidase (HRP) utilizes this H 2​ O 2​ to oxidize Amplex Red into the highly fluorescent molecule resorufin.

  • Enzyme Pre-incubation: Incubate 10 nM recombinant human DAAO with varying concentrations of the inhibitor (CMICA, CBIO, or Sodium Benzoate) in 50 mM Tris-HCl buffer (pH 8.5) containing 10 µM Flavin Adenine Dinucleotide (FAD) for 15 minutes at 37°C.

    • Reasoning: Pre-incubation allows for equilibrium binding of competitive inhibitors to the active site before substrate competition begins.

  • Reaction Initiation: Add 50 mM D-serine, 50 µM Amplex Red, and 0.1 U/mL HRP to initiate the reaction.

  • Kinetic Measurement: Monitor fluorescence (Excitation: 530 nm / Emission: 590 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validating Counter-Screen (Critical Step): To rule out false positives (compounds that inhibit HRP or scavenge H 2​ O 2​ rather than inhibiting DAAO), run a parallel plate substituting DAAO and D-serine with 1 µM exogenous H 2​ O 2​ . If a compound reduces fluorescence in this counter-screen, it is flagged as an assay interferent and excluded from the dataset.

Assay_Workflow Step1 1. Enzyme Pre-incubation (DAAO + Inhibitor, 15 min) Step2 2. Substrate Addition (D-Serine + FAD) Step1->Step2 Step3 3. Coupled Reaction (H2O2 + Amplex Red + HRP) Step2->Step3 Step4 4. Fluorescence Detection (Ex: 530 nm / Em: 590 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Ki Determination) Step4->Step5

Diagram 2: Self-validating high-throughput Amplex Red workflow for DAAO inhibitors.

Protocol 2: In Vivo D-Serine Quantification via LC-MS/MS

Causality of Design: D-serine and L-serine are enantiomers with identical mass-to-charge (m/z) ratios. Standard reverse-phase liquid chromatography cannot resolve them. We employ pre-column derivatization to convert them into diastereomers, enabling baseline resolution without the need for expensive, low-efficiency chiral columns.

  • Sample Preparation: Extract plasma or brain homogenate samples using a 3:1 ratio of cold methanol for rapid protein precipitation. Centrifuge at 14,000 x g for 10 minutes.

  • Derivatization: React the supernatant with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) at 40°C for 60 minutes in the presence of sodium bicarbonate.

    • Reasoning: FDAA reacts with the primary amine of serine, creating stable diastereomers with distinct physicochemical properties and retention times.

  • LC-MS/MS Analysis: Inject the derivatized samples onto a standard C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized D-serine.

  • Validation: Spike samples with isotopically labeled D-serine-d 3​ prior to extraction. This internal standard behaves identically to the analyte during derivatization and ionization, perfectly correcting for matrix effects and ensuring absolute quantitative accuracy.

References

  • [4] Sodium Benzoate Add-on Treatment for Refractory Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled Trial. PubMed Central (PMC). Available at:[Link]

  • [1] Food Preservative for Schizophrenia? Psychiatric Times. Available at:[Link]

  • [2] Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Journal of Pharmacology and Experimental Therapeutics (ASPET). Available at:[Link]

  • [5] Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

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Safety & Regulatory Compliance

Safety

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid As a Senior Application Scientist, I recognize that the safe management of pharmaceutical intermediates requires m...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

As a Senior Application Scientist, I recognize that the safe management of pharmaceutical intermediates requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is a specialized heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical compounds, including kinase inhibitors and hydroxamic acid esters[1][2].

Because of its specific structural features—an acidic carboxyl group, a lipophilic cyclopropylmethoxy ether, and an energy-rich isoxazole ring—improper disposal can lead to hazardous environmental contamination and safety risks. This guide provides the definitive, self-validating operational protocols for the disposal of this compound, ensuring compliance with the EPA’s Resource Conservation and Recovery Act (RCRA)[3] and the National Academies' Prudent Practices in the Laboratory[4].

Chemical Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the physicochemical properties of the compound. Every handling decision is dictated by the data in the table below.

Table 1: Physicochemical Properties and Waste Segregation Impact

Property / FeatureSpecificationCausality & Impact on Disposal Strategy
Molecular Formula C8H9NO4Determines combustion stoichiometry. Complete oxidation requires high-temperature incineration to prevent carbon monoxide (CO) formation.
Isoxazole Ring Heterocyclic N-O bondThe N-O bond is relatively weak and can undergo exothermic cleavage under extreme heat. Thermal decomposition releases toxic nitrogen oxides (NOx), mandating disposal at facilities equipped with active NOx scrubbers.
Carboxylic Acid Mildly acidic (pKa ~3.5-4.5)Can react with strong bases. Liquid waste containing this compound must not be mixed with concentrated alkaline waste in unvented carboys to prevent pressure buildup.
Cyclopropylmethoxy Lipophilic ether groupIncreases solubility in organic solvents (e.g., Dichloromethane, DMSO). This dictates whether the compound is routed to halogenated or non-halogenated waste streams during post-synthesis cleanup.
EPA Waste Status Characteristic WasteWhile not explicitly P-listed or U-listed, it must be managed as a characteristic hazardous waste when dissolved in flammable or corrosive solvents[3][5].

Waste Routing & Segregation Workflow

The fundamental rule of chemical disposal is segregation at the source. Mixing incompatible waste streams exponentially increases disposal costs and safety risks. The following workflow illustrates the logical routing of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid waste.

G Start 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid Waste Generation Solid Solid Waste (Powder/Crystals/Contaminated Consumables) Start->Solid Liquid Liquid Waste (In Solution/Mother Liquor) Start->Liquid SolidBin Solid Organic Waste Bin (Double-bagged, clearly labeled) Solid->SolidBin NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH, EtOAc) Liquid->NonHalo Halo Halogenated Solvent (e.g., Dichloromethane, Chloroform) Liquid->Halo LiquidBin1 Non-Halogenated Waste Carboy NonHalo->LiquidBin1 LiquidBin2 Halogenated Waste Carboy Halo->LiquidBin2 Incineration EPA-Approved High-Temperature Incineration (Active NOx Scrubbers) SolidBin->Incineration LiquidBin1->Incineration LiquidBin2->Incineration

Caption: Waste routing workflow for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid based on solvent matrix.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems; each step contains a verification check to ensure the safety of the operator and the integrity of the waste stream.

Protocol A: Solid Waste Management (Unused Reagent or Contaminated Consumables)

Solid waste typically consists of expired reagents, spilled powder, or contaminated weighing boats and filter papers.

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat. If handling large quantities of dry powder, work inside a certified fume hood to prevent inhalation of airborne particulates[4].

  • Collection: Sweep up any solid material using a dedicated anti-static brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust.

  • Primary Containment: Transfer the solid waste into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Secondary Containment: Place the primary container into a transparent, heavy-duty plastic bag. Seal the bag using the "gooseneck" method and secure it with tape.

  • Labeling: Affix a hazardous waste label. Explicitly write "Contains 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (Solid Organic Waste)" and mark the "Toxic" and "Irritant" checkboxes.

  • Storage: Store in the designated solid organic waste accumulation area until pickup by your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Liquid Waste Management (Post-Synthesis Solutions)

Because this compound is highly soluble in organic solvents, it will most frequently be disposed of as a liquid solution (e.g., mother liquor from crystallization or chromatography fractions).

  • Solvent Identification: Determine the primary solvent carrying the compound.

    • Halogenated: Dichloromethane (DCM), Chloroform, etc.

    • Non-Halogenated: Methanol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), etc.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or strong bases. The carboxylic acid moiety can react exothermically with strong bases.

  • Transfer: Using a secondary containment tray to catch drips, carefully pour the solution into the appropriate EHS-approved waste carboy (Halogenated vs. Non-Halogenated)[3]. Use a funnel equipped with a particulate filter if precipitates are present.

  • Venting: Ensure the waste carboy is equipped with a vented cap to prevent pressure accumulation from incidental off-gassing.

  • Log Entry: Immediately update the waste carboy log sheet with the estimated mass of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid added. Accurate mass tracking is a strict RCRA requirement[3][5].

Protocol C: Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. If the spill is a solution in a highly volatile/flammable solvent, eliminate all ignition sources.

  • Containment:

    • For Solids: Lightly dampen the powder with water or a non-reactive solvent (like isopropanol) to suppress dust generation before sweeping.

    • For Liquids: Surround and cover the spill with an inert, absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Never use combustible materials like sawdust.

  • Recovery: Scoop the absorbed mixture using non-sparking tools and place it into a hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a wipe-down with methanol or isopropanol to remove any residual lipophilic ether traces. Dispose of all cleaning materials as solid hazardous waste.

References

  • World Intellectual Property Organization. "Patent WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • California Department of Toxic Substances Control (DTSC). "Defining Hazardous Waste." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
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